Stigmast-5-ene-3,7-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H46O2 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,23-25,27H,7-16H2,1-6H3/t19-,20-,23-,24+,25+,27+,28+,29-/m1/s1 |
InChI Key |
REJPMTZFOIEIOY-AOSYPBHNSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(=O)C4)C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of Stigmast-5-ene-3,7-dione from Penianthus longifolius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Stigmast-5-ene-3,7-dione, a naturally occurring steroid, from the plant Penianthus longifolius. This document outlines a detailed, plausible experimental protocol, summarizes key quantitative data, and presents visualizations to aid in understanding the experimental workflow.
Introduction
Penianthus longifolius Miers, a member of the Menispermaceae family, is a plant known to produce a variety of secondary metabolites. Among these, this compound has been identified as one of the chemical constituents isolated from its roots, leaves, and twigs[1][2]. Steroidal compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This guide details a proposed methodology for the isolation of this compound, based on established techniques for the separation of plant steroids, to facilitate further research and drug discovery efforts.
Experimental Protocols
The following is a detailed, hypothetical protocol for the isolation and characterization of this compound from Penianthus longifolius.
Plant Material Collection and Preparation
-
Collection: The roots, leaves, and twigs of Penianthus longifolius are collected.
-
Drying: The plant material is air-dried in the shade for a period of two to three weeks until a constant weight is achieved.
-
Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction, starting with a nonpolar solvent and progressing to more polar solvents. A typical sequence would be n-hexane, followed by dichloromethane (DCM), and then methanol (MeOH).
-
Procedure: The powdered material is macerated with n-hexane for 72 hours at room temperature with occasional shaking. The extract is filtered, and the process is repeated three times. The marc is then air-dried and subsequently extracted with DCM and then MeOH using the same procedure.
-
Concentration: The respective extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
Chromatographic Separation and Purification
-
Column Chromatography: The DCM crude extract, being of intermediate polarity where steroids are often found, is subjected to column chromatography over silica gel (70-230 mesh).
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis: TLC is performed on silica gel 60 F254 plates. The plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with a solution of vanillin-sulfuric acid followed by heating.
-
Fraction Pooling: Fractions with similar TLC profiles are pooled together.
-
Purification: The pooled fraction suspected to contain this compound is further purified by repeated column chromatography or by preparative TLC to yield the pure compound.
Structure Elucidation
The structure of the isolated compound is determined using spectroscopic methods.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure of the compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₄₆O₂ |
| Molecular Weight | 426.7 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.16 (1H, s, H-6) |
| ¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm) | 199.35 (C-3), 160.84 (C-5), 125.52 (C-6), 202.06 (C-7) |
Note: The NMR data provided is for a closely related compound, Stigmasta-5-en-3,7-dion-22,23-diol, and is presented here as a reference for the expected chemical shifts of the core structure.[3]
Table 2: Bioactivity Data for Stigmasterol Derivatives
| Compound | Bioactivity | Cell Line | IC₅₀/EC₅₀ |
| Stigmasta-5,22-dien-3,7-dione | Immunomodulatory | Whole blood | 15.6 ± 2.1 µM[3] |
| Stigmast-5-en-3-ol | Antiproliferative | HL-60 | 37.82 µg/ml[4] |
| Stigmast-5-en-3-ol | Antiproliferative | MCF-7 | 45.17 µg/ml[4] |
| 5,6-Epoxystigmast-22-en-3β-ol | Cytotoxic | MCF-7 | 21.92 µM[3] |
| Stigmast-5-ene-3β,22,23-triol | Cytotoxic | MCF-7 | 22.94 µM[3] |
| Stigmastane-3β,5,6,22,23-pentol | Cytotoxic | HCC70 | 16.82 µM[3] |
Visualization
The following diagram illustrates the general workflow for the isolation of this compound from Penianthus longifolius.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide provides a framework for the isolation and characterization of this compound from Penianthus longifolius. The detailed experimental protocol, though based on established methodologies, offers a solid starting point for researchers. The provided data and visualization serve as valuable resources for understanding the properties of this compound and the process of its isolation. Further research is warranted to fully elucidate the bioactivity of this compound and its potential therapeutic applications.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Stigmast-5-ene-3,7-dione and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring phytosterol found in various plant species. While the parent compound has demonstrated limited biological activity in initial screenings, its derivatives are emerging as compounds of interest, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its synthesized derivatives, with a focus on their cytotoxic and potential anti-inflammatory effects. This document details quantitative biological data, experimental methodologies, and plausible signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Cytotoxic Activity
Initial screening of this compound against the National Cancer Institute's (NCI) 60 human cancer cell line panel revealed no significant growth inhibition at a concentration of 10 μM. However, recent studies have focused on the synthesis and evaluation of derivatives of related stigmasterols, revealing that structural modifications can significantly enhance cytotoxic potential.
A key derivative, Stigmasta-5,22-dien-3,7-dione , has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) values for this derivative are summarized in the table below.
Table 1: Cytotoxicity of Stigmasta-5,22-dien-3,7-dione
| Cell Line | Cancer Type | EC50 (µM)[1][2][3] |
| MCF-7 | Breast Adenocarcinoma | > 250 |
| HCC70 | Triple-Negative Breast Cancer | > 250 |
| MCF-12A | Non-tumorigenic Breast Epithelial | > 250 |
Note: While the EC50 values were above the tested concentrations for these specific cell lines, other synthesized stigmasterol derivatives in the same study demonstrated significant cytotoxicity, with EC50 values as low as 16.82 µM against HCC70 cells, highlighting the potential for discovering potent anticancer agents through further derivatization.[1][2][3]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its derivatives is an area of growing interest. Stigmasta-5,22-dien-3,7-dione has been shown to exhibit moderate inhibitory activity on the oxidative burst in whole blood, with a half-maximal inhibitory concentration (IC50) of 15.6 ± 2.1 µM, which is comparable to the control, ibuprofen (IC50 = 12.1 µM)[1]. This finding suggests a potential role for these compounds in modulating inflammatory responses.
Further investigation into the anti-inflammatory effects of these compounds is warranted, particularly utilizing assays that measure key inflammatory mediators.
Experimental Protocols
Synthesis of Stigmasta-5,22-dien-3,7-dione
Disclaimer: This is a generalized synthetic scheme. The actual synthesis would require optimization of reaction conditions and purification steps.
Cytotoxicity Assessment: Resazurin Assay
The cytotoxic activity of Stigmasta-5,22-dien-3,7-dione was determined using the resazurin assay.[1][2][3] This fluorometric assay measures the metabolic activity of viable cells.
Principle: Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent pink resorufin by mitochondrial reductases in viable cells. The fluorescence intensity is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Stigmasta-5,22-dien-3,7-dione) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[4][5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Anti-inflammatory Assessment: Nitric Oxide Production Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[7][8][9]
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7][10]
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound and its derivatives is currently limited, the known mechanisms of action of other steroidal compounds and their derivatives suggest potential involvement of key cellular signaling cascades in their cytotoxic and anti-inflammatory effects.
Potential Cytotoxicity Pathway: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some steroidal compounds have been shown to induce apoptosis by inhibiting the PI3K/Akt pathway.
Caption: Plausible inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Potential Anti-inflammatory Pathway: NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators such as iNOS (which produces nitric oxide). Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purerims.smu.ac.za [purerims.smu.ac.za]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stigmast-5-ene-3,7-dione: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmast-5-ene-3,7-dione, a member of the stigmastane class of phytosteroids, and its derivatives are emerging as compounds of interest in therapeutic research. While direct studies on this compound are limited, research on closely related analogues, particularly Stigmasta-5,22-dien-3,7-dione, reveals potential applications in oncology and immunology. This technical guide synthesizes the available preclinical data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to provide a comprehensive overview for researchers and drug development professionals. The data suggests that modifications of the stigmasterol backbone can yield derivatives with enhanced bioactivities, warranting further investigation into the therapeutic potential of this compound and its related compounds.
Introduction
Phytosterols, plant-derived steroids, have long been recognized for their diverse pharmacological activities. Stigmasterol, a common phytosterol, has demonstrated a wide range of effects, including anti-inflammatory, anti-diabetic, neuroprotective, and anticancer properties.[1][2] Chemical modifications of the stigmasterol structure can lead to the generation of novel derivatives with potentially enhanced or altered biological activities.[1][3] this compound represents one such derivative. This document focuses on the available scientific literature concerning this compound and its closely related analogues to elucidate their potential therapeutic applications.
Potential Therapeutic Applications
Based on preclinical studies of its derivatives, this compound may possess therapeutic potential in the following areas:
-
Oncology: A derivative, Stigmasta-5,22-dien-3,7-dione, has been synthesized and evaluated for its cytotoxic effects.[1][3] While this specific derivative did not show significant cytotoxicity against the tested breast cancer cell lines (MCF-7 and HCC70) with EC50 values greater than 250 µM, other synthesized stigmasterol derivatives in the same study demonstrated improved cytotoxic activity compared to the parent compound, stigmasterol.[1][3] For instance, 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol displayed EC50 values of 21.92 and 22.94 µM, respectively, against MCF-7 cells.[1][3] This suggests that the stigmastane backbone is a viable scaffold for the development of novel anticancer agents. The related compound, stigmast-5-en-3-ol, has been shown to induce apoptosis in human leukemia (HL-60) and breast cancer (MCF-7) cells.[4]
-
Immunomodulation: Stigmasta-5,22-dien-3,7-dione has been shown to possess moderate immunomodulatory activity.[1] Specifically, it exhibited inhibitory effects on the oxidative burst in whole blood with an IC50 value of 15.6 ± 2.1 µM, which is comparable to the control, ibuprofen (IC50 = 12.1 µM).[1] This suggests a potential role for stigmastane dione derivatives in modulating inflammatory responses.
-
Anti-inflammatory and Anti-neuroinflammatory Effects: Other stigmastane derivatives have demonstrated anti-inflammatory and anti-neuroinflammatory properties.[5][6] For example, certain polyhydric stigmastane-type steroids have been shown to exert anti-neuroinflammatory effects in BV-2 microglia cells by inhibiting the PI3K/AKT and p38 MAPK pathways and blocking the degradation of IκB.[5] This points to the potential of the stigmastane scaffold in developing treatments for neuroinflammatory conditions.
Quantitative Data
The following table summarizes the available quantitative data for Stigmasta-5,22-dien-3,7-dione and other relevant stigmasterol derivatives from the study by Dube et al. (2023).[1][3]
| Compound | Assay | Cell Line/System | Result | Reference |
| Stigmasta-5,22-dien-3,7-dione | Immunomodulatory (Oxidative Burst Inhibition) | Whole Blood | IC50: 15.6 ± 2.1 µM | [1] |
| Stigmasta-5,22-dien-3,7-dione | Cytotoxicity | MCF-7, HCC70, MCF-12A | EC50 > 250 µM | [1][3] |
| Stigmasta-5-en-3,7-dion-22,23-diol | Cytotoxicity | MCF-7, HCC70, MCF-12A | Not explicitly stated, but part of a series with varying activities. | [1][3] |
| 5,6-Epoxystigmast-22-en-3β-ol | Cytotoxicity | MCF-7 | EC50: 21.92 µM | [1][3] |
| Stigmast-5-ene-3β,22,23-triol | Cytotoxicity | MCF-7 | EC50: 22.94 µM | [1][3] |
| Stigmastane-3β,5,6,22,23-pentol | Cytotoxicity | HCC70 | EC50: 16.82 µM | [1][3] |
| Stigmasterol (Parent Compound) | Cytotoxicity | MCF-7, HCC70, MCF-12A | EC50 > 250 µM | [1][3] |
Experimental Protocols
Synthesis of Stigmasta-5,22-dien-3,7-dione
The synthesis of Stigmasta-5,22-dien-3,7-dione is achieved through the oxidation of stigmasterol.[1]
-
Starting Material: Stigmasterol
-
Reagents: Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Procedure:
-
Stigmasterol is dissolved in acetone.
-
Jones reagent is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The excess oxidant is quenched with isopropanol.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Synthesis of Stigmasta-5,22-dien-3,7-dione.
Cytotoxicity Assay (Resazurin Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the resazurin assay.[1][3]
-
Cell Lines: MCF-7 (hormone receptor-positive breast cancer), HCC70 (triple-negative breast cancer), and MCF-12A (non-tumorigenic mammary epithelial).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
The fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
The EC50 values are calculated from the dose-response curves.
-
Cytotoxicity assay workflow.
Immunomodulatory Assay (Oxidative Burst Assay)
The immunomodulatory potential was assessed by measuring the inhibition of the oxidative burst in whole blood.[1]
-
System: Human whole blood.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA).
-
Probe: Luminol.
-
Procedure:
-
Diluted whole blood is incubated with the test compound.
-
Luminol is added, followed by PMA to stimulate the oxidative burst.
-
Chemiluminescence is measured over time using a luminometer.
-
The IC50 values are determined from the inhibition curves.
-
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on related stigmastane derivatives and the parent compound, stigmasterol, provide insights into potential mechanisms of action.
Potential Anti-inflammatory and Anti-neuroinflammatory Pathways
Stigmastane derivatives have been shown to exert anti-inflammatory and anti-neuroinflammatory effects through the modulation of key signaling pathways.[5]
-
NF-κB Pathway: Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds. This can occur through the prevention of IκB degradation, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is crucial in the inflammatory response. Inhibition of this pathway can reduce the production of inflammatory cytokines.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is involved in cell survival and inflammation. Its inhibition can contribute to anti-inflammatory effects.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Stigmastane-Type Steroids on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the in vitro cytotoxic effects of stigmastane-type steroids, with a focus on derivatives of stigmasterol. Direct research on the cytotoxic properties of "Stigmast-5-ene-3,7-dione" is limited. Therefore, this document synthesizes available data on structurally related compounds to provide a comprehensive overview for research and development purposes.
Introduction
Stigmasterol and its derivatives, a class of phytosterols, have garnered significant interest in oncological research due to their potential as anticancer agents. These naturally occurring compounds have been shown to exhibit cytotoxic and apoptotic effects against various cancer cell lines. This guide provides a technical summary of the available in vitro data on the cytotoxic effects of "this compound" and its closely related structural analogs. The information presented herein is intended to support further investigation into the therapeutic potential of this class of steroids.
Cytotoxicity of Stigmastane Derivatives
While data on "this compound" is sparse, studies on its structural analogs provide valuable insights into the potential anticancer activities of this compound family. The following tables summarize the cytotoxic effects of various stigmastane derivatives on different cancer cell lines.
Table 1: Cytotoxicity of Stigmasterol Derivatives Against Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Metric | Value |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Resazurin Assay | EC50 | 21.92 µM[1] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Resazurin Assay | EC50 | 22.94 µM[1] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Triple-Negative Breast Cancer) | Resazurin Assay | EC50 | 16.82 µM[1] |
| Stigmast-5-en-3-ol | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Not Specified | IC50 | 45.17 µg/ml[2] |
Table 2: Cytotoxicity of Stigmasterol and Related Compounds Against Other Cancer Cell Lines
| Compound | Cell Line | Assay | Metric | Value |
| Stigmast-5-en-3-ol | HL-60 (Leukemia) | Not Specified | IC50 | 37.82 µg/ml[2] |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Oxidative Burst) | Not Specified | IC50 | 15.6 ± 2.1 µM |
It is important to note that one study reported that stigmast-5-en-3β-ol-7-one, a compound structurally very similar to the topic compound, exhibited no significant cytotoxic activity.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the cytotoxic effects of stigmastane derivatives.
Cell Culture and Maintenance
-
Cell Lines: Human breast adenocarcinoma (MCF-7), triple-negative breast cancer (HCC70), and human promyelocytic leukemia (HL-60) cells are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assays
A crucial method for determining the cytotoxic effects of compounds is the Resazurin Assay .
-
Principle: This colorimetric assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Following incubation, a solution of resazurin is added to each well.
-
Incubation with Resazurin: The plates are incubated for a further 2-4 hours to allow for the conversion of resazurin to resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Caption: Workflow for the Resazurin Cytotoxicity Assay.
Mechanism of Action: Apoptosis Induction
Studies on stigmast-5-en-3-ol suggest that stigmastane-type steroids may exert their cytotoxic effects through the induction of apoptosis, primarily via the mitochondria-mediated (intrinsic) pathway.
Key Events in Mitochondria-Mediated Apoptosis
-
Increased Expression of Pro-Apoptotic Proteins: Treatment with these compounds has been shown to upregulate the expression of Bax, a key pro-apoptotic protein.
-
Decreased Expression of Anti-Apoptotic Proteins: Concurrently, a decrease in the levels of anti-apoptotic proteins like Bcl-xL is observed.
-
Caspase Activation: The shift in the Bax/Bcl-xL ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.
Caption: Proposed intrinsic apoptotic pathway for stigmastane steroids.
Conclusion and Future Directions
The available in vitro data, primarily from structural analogs, suggests that "this compound" and related stigmastane-type steroids warrant further investigation as potential anticancer therapeutic agents. Future research should focus on:
-
Direct Cytotoxicity Screening: Evaluating the cytotoxic effects of "this compound" against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the specific signaling pathways involved in apoptosis induction.
-
In Vivo Efficacy: Assessing the anti-tumor activity of promising compounds in preclinical animal models.
This comprehensive approach will be crucial in determining the therapeutic potential of "this compound" and its derivatives in oncology.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunomodulatory Properties of Stigmast-5-ene-3,7-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmast-5-ene-3,7-dione, a naturally occurring stigmastane-type steroid, has been identified as a component in various medicinal plants and is gaining attention for its potential immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, drawing parallels with structurally similar compounds to elucidate its probable mechanism of action. This document details its inhibitory effects on key inflammatory mediators, explores the potential signaling pathways involved, and provides standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Natural products, particularly steroids, have historically been a rich source of anti-inflammatory drugs. Stigmastane steroids, a class of phytosteroids, are increasingly being investigated for their diverse pharmacological activities. This compound is a stigmastane steroid that has been isolated from several plant species, notably from the Menispermaceae family. Preliminary studies on plant extracts containing this compound have suggested potential anti-inflammatory and anti-neuroinflammatory effects. This guide aims to consolidate the available scientific information on this compound and provide a technical framework for its further investigation.
Anti-inflammatory and Immunomodulatory Activity
Direct quantitative data on the immunomodulatory activity of this compound is limited in publicly available literature. However, studies on plant extracts containing this compound and on structurally related molecules provide strong evidence for its potential as an anti-inflammatory agent.
One study investigating the anti-neuroinflammatory activity of compounds from Tinospora sagittata reported that this compound was among the compounds that were more potent in inhibiting nitric oxide (NO) production in a dose-dependent manner. Unfortunately, specific IC50 values for this compound were not provided in the accessible literature.
To infer its potential efficacy, we can examine the data for a closely related compound, stigmasta-3,5-dien-7-one . A study on this compound demonstrated significant inhibitory effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Quantitative Data on a Structurally Similar Compound: Stigmasta-3,5-dien-7-one
The following table summarizes the reported inhibitory activities of stigmasta-3,5-dien-7-one, providing a benchmark for the expected potency of this compound.
| Inflammatory Mediator | Cell Line | Stimulant | Method | Result |
| Nitric Oxide (NO) | Macrophages | LPS | Griess Assay | Significant reduction in NO production |
| Prostaglandin E2 (PGE2) | Macrophages | LPS | ELISA | Significant reduction in PGE2 production |
| Pro-inflammatory Cytokines | Macrophages | LPS | ELISA | Significant reduction in cytokine levels |
Note: Specific IC50 values for stigmasta-3,5-dien-7-one were not explicitly provided in the referenced abstract, but the effects were described as significant.
Proposed Mechanism of Action and Signaling Pathways
Based on the findings for the structurally similar stigmasta-3,5-dien-7-one and other stigmastane-type steroids, the immunomodulatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways. The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action would prevent the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including p38 MAPK, are also crucial in the inflammatory response. The study on stigmasta-3,5-dien-7-one indicated a downregulation of phospho-p38 MAPK. It is plausible that this compound shares this mechanism.
Stigmast-5-ene-3,7-dione: A Review of Current Knowledge and Future Directions for Mechanistic Studies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Stigmast-5-ene-3,7-dione is a naturally occurring stigmastane-type steroid isolated from various plant species. Despite its identification in multiple phytochemical studies, dedicated research into its mechanism of action remains conspicuously absent from the current scientific literature. This technical guide serves as a comprehensive overview of the existing, albeit limited, information on this compound and provides a forward-looking perspective on potential preliminary studies to elucidate its biological functions. By examining the activities of structurally related oxidized phytosterols and other stigmastane derivatives, we can hypothesize potential, yet unproven, avenues for investigation. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding and a structured approach to exploring the therapeutic potential of this compound.
Introduction
Phytosterols and their derivatives represent a vast and structurally diverse class of plant-derived compounds with a wide array of reported biological activities. Among these, the stigmastane-type steroids are of significant interest due to their structural similarity to cholesterol and endogenous steroid hormones, suggesting potential interactions with various physiological pathways. This compound has been identified as a constituent in a number of plant extracts; however, it has largely been overshadowed by other co-isolated compounds in subsequent biological evaluations. This guide addresses the current knowledge gap and proposes a systematic approach to uncovering the pharmacological profile of this compound.
Current State of Research on this compound
The available literature primarily documents the isolation and structural elucidation of this compound from various botanical sources. Information regarding its specific biological activity or mechanism of action is scarce.
Isolation of this compound
This compound has been isolated from several plant species, often as a minor component of the total extract. The table below summarizes some of the reported sources.
| Plant Source | Family | Plant Part | Reference |
| Penianthus longifolius | Menispermaceae | Roots, leaves, and twigs | [1][2][3] |
| Rhodocodon species | Asparagaceae | Not specified | [4] |
| Tinospora sagittata | Menispermaceae | Not specified | [5] |
| Penianthus camerounensis | Menispermaceae | Not specified | [6] |
| Fusaea longifolia | Annonaceae | Roots | [7] |
Reported Biological Activity
Direct biological testing of isolated this compound is very limited. In one instance, related compounds isolated from Rhodocodon species were screened against the NCI60 cancer cell panel, where they showed no significant activity at a concentration of 10 μM[4]. This lack of potent cytotoxicity in a broad initial screen may have contributed to the limited follow-up investigation into its specific mechanisms.
Inferences from Structurally Related Compounds
Given the paucity of data on this compound, examining the biological effects of structurally similar oxidized phytosterols and stigmastane derivatives can provide valuable insights into its potential activities.
Cytotoxic and Apoptotic Effects
Oxidized derivatives of stigmasterol have demonstrated cytotoxic properties. For example, stigmasta-5,22-diene-3β,7β-diol and other oxidized forms have been shown to induce apoptosis in the U937 human monocytic cell line[6]. Furthermore, synthetic stigmasterol derivatives have displayed improved cytotoxicity against breast cancer cell lines (MCF-7 and HCC70) compared to the parent compound[1][2][3]. The presence of ketone groups at the 3 and 7 positions in this compound suggests that it may share some of these cytotoxic or pro-apoptotic properties.
Anti-inflammatory and Anti-neuroinflammatory Activity
Polyhydric stigmastane-type steroids isolated from Vernonia amygdalina have been reported to exhibit significant anti-neuroinflammatory effects in BV-2 microglia cells[8][9][10][11][12]. These effects were mediated through the inhibition of pathways such as PI3K/AKT, p38 MAPK, and the suppression of IκB degradation, which is a key step in the activation of the pro-inflammatory NF-κB pathway[8][9][10][11][12]. The oxidized nature of this compound makes it a candidate for investigation into similar anti-inflammatory mechanisms.
The table below summarizes the activities of some structurally related stigmastane derivatives.
| Compound Class | Specific Examples | Reported Biological Activity | Potential Implication for this compound |
| Oxidized Stigmasterol Derivatives | Stigmasta-5,22-diene-3β,7β-diol | Cytotoxicity and apoptosis induction in U937 cells[6]. | Potential for cytotoxic and pro-apoptotic effects. |
| Synthetic Stigmasterol Derivatives | 5,6-Epoxystigmast-22-en-3β-ol | Improved cytotoxicity against MCF-7 breast cancer cells (EC50: 21.92 µM)[1][2][3]. | The oxidized stigmastane backbone may confer anticancer properties. |
| Polyhydric Stigmastane-type Steroids | Vernonin M-T (from Vernonia amygdalina) | Anti-neuroinflammatory effects via inhibition of PI3K/AKT and p38 MAPK pathways and suppression of NF-κB activation[8][9][10][11][12]. | Potential for anti-inflammatory or immunomodulatory activity. |
| Stigmastane Glycosides | Vernoguinoside A | Antibacterial and antifungal activities[13][14]. | Possibility of antimicrobial properties. |
Proposed Experimental Protocols for Preliminary Mechanistic Studies
For researchers interested in investigating the mechanism of action of this compound, a structured, multi-tiered approach is recommended. The following outlines a hypothetical experimental workflow.
Tier 1: Initial Viability and Cytotoxicity Screening
-
Objective: To determine the effect of this compound on the viability of various cell lines.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung, and HL-60 for leukemia) and a non-cancerous control cell line (e.g., HEK293 or MCF-10A).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Cell viability is measured spectrophotometrically.
-
Data Analysis: Calculation of IC50 (half-maximal inhibitory concentration) values for each cell line and time point.
-
Tier 2: Apoptosis and Cell Cycle Analysis
-
Objective: If cytotoxicity is observed, to determine if it is mediated by apoptosis and/or cell cycle arrest.
-
Methodology:
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: PI staining of fixed cells followed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure: Cells are treated with this compound at concentrations around the IC50 value for 24 or 48 hours before analysis.
-
Tier 3: Preliminary Anti-inflammatory Screening
-
Objective: To assess the potential anti-inflammatory properties of the compound.
-
Methodology:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).
-
Assay: Measurement of nitric oxide (NO) production using the Griess reagent assay.
-
Procedure: Cells are pre-treated with various concentrations of this compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production.
-
Data Analysis: Determination of the ability of the compound to inhibit LPS-induced NO production.
-
Visualizing a Potential Research Workflow
The following diagrams illustrate a logical workflow for the preliminary investigation of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of oxidized phytosterols: a review of the current knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phytosterol oxidation products (POP) in foods with added phytosterols and estimation of their daily intake: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyhydric Stigmastane-Type Steroids Derivative from <i>Vernonia amygdalina</i> and Their Anti-Neuroinflammatory Activity - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
Stigmast-5-ene-3,7-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmast-5-ene-3,7-dione is a naturally occurring steroidal dione that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details its physicochemical properties and explores its known biological effects, including its cytotoxic and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and related steroidal compounds.
Discovery and History
This compound has been identified as a natural product in a limited number of plant species. Its initial discovery in the scientific literature points to its isolation from the medicinal plant Penianthus longifolius[1]. Further research has also confirmed its presence in Serratula tinctoria. While a detailed historical account of its discovery is not extensively documented, its identification is part of the broader scientific effort to isolate and characterize bioactive steroids from natural sources. The history of this compound is intrinsically linked to the study of phytosteroids and their derivatives, a field that has yielded numerous compounds with significant pharmacological properties.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively available in the public domain. However, data for the closely related analogue, Stigmasta-5,22-dien-3,7-dione, which differs only by the presence of a double bond in the side chain, provides valuable insights into its expected properties.
| Property | Value (for Stigmasta-5,22-dien-3,7-dione) | Reference |
| Molecular Formula | C₂₉H₄₄O₂ | [2] |
| Molecular Weight | 424.66 g/mol | [2] |
| Appearance | Brown solid | [2] |
| Melting Point | 152-155 °C | [2] |
| Optical Rotation | [α]D²⁰.⁵ = -86.7° (c = 1.00, CHCl₃) | [2] |
Synthesis and Isolation
Chemical Synthesis
The primary route for the synthesis of this compound is through the allylic oxidation of the readily available plant sterol, stigmasterol. This transformation specifically targets the C-7 position of the steroidal backbone.
Experimental Protocol: Allylic Oxidation of Stigmasterol
This protocol is a generalized procedure based on established methods for the allylic oxidation of Δ⁵-steroids.
-
Materials: Stigmasterol, Chromium (VI) trioxide (CrO₃), Pyridine, Dichloromethane (CH₂Cl₂), Diethyl ether, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
A solution of stigmasterol in dichloromethane is prepared in a round-bottom flask.
-
The flask is cooled in an ice bath.
-
A pre-formed complex of chromium trioxide and pyridine (Collins reagent) is slowly added to the stigmasterol solution with constant stirring. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is filtered to remove chromium salts.
-
The filtrate is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
-
References
An In-depth Technical Guide to Stigmast-5-ene-3,7-dione: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring steroidal ketone belonging to the stigmastane class of phytosterols. Phytosterols and their derivatives are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data from closely related analogs to offer a comparative perspective. The document also explores potential biological activities and signaling pathways that may be modulated by this class of compounds, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.
Physicochemical Properties
Quantitative data for this compound is limited in the current body of scientific literature. To provide a useful reference, the following tables summarize its known properties and compare them with those of structurally similar stigmastane derivatives.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₆O₂ | [1] |
| Molecular Weight | 426.67 g/mol | [1] |
| Natural Source | Penianthus longifolius | [1] |
Table 2: Comparative Physicochemical Properties of Related Stigmastane Derivatives
| Property | Stigmast-5-en-3β-ol (β-Sitosterol) | Stigmast-4-ene-3,6-dione | Stigmasta-5,22-dien-3,7-dione |
| Molecular Formula | C₂₉H₅₀O | C₂₉H₄₆O₂ | C₂₉H₄₄O₂ |
| Molecular Weight | 414.71 g/mol [2] | 426.7 g/mol [3] | 424.66 g/mol |
| Melting Point | 136-138 °C[4] | Not Reported | Not Reported |
| Boiling Point | 501.9 °C[2] | Not Reported | Not Reported |
| Solubility | Soluble in chloroform, ethanol[4] | Not Reported | Not Reported |
Spectroscopic Data
Table 3: NMR Spectral Data of Stigmasta-5-en-3,7-dion-22,23-diol in CDCl₃ [5]
| ¹H NMR (400 MHz) | ¹³C NMR (100.6 MHz) |
| δ 6.16 (1H, s, 6-H) | δ 199.35 (C-3) |
| δ 2.75 (1H, d, J = 2.4 Hz, 22-H) | δ 160.84 (C-5) |
| δ 2.74 (1H, d, J = 2.3 Hz, 23-H) | δ 125.52 (C-6) |
| δ 202.06 (C-7) | |
| δ 61.87 (C-22) | |
| δ 56.16 (C-23) |
Experimental Protocols
While a specific protocol for the synthesis or isolation of this compound is not detailed in the available literature, a general methodology for the isolation of related phytosterols from plant sources and a synthetic procedure for a similar dione are described below.
Isolation of Stigmast-5-en-3β-ol from Hygrophila spinosa Leaves[4]
This protocol provides a general framework for the extraction and isolation of stigmastane-type compounds from plant material.
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as chloroform.
-
Chromatography: The crude extract is then subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with petroleum ether and gradually introducing benzene and chloroform.
-
Crystallization: Fractions containing the compound of interest are pooled, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and ethanol).
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are scarce. However, research on other stigmastane derivatives suggests potential anticancer and anti-inflammatory properties. For instance, Stigmasta-5,22-dien-3,7-dione has been shown to exhibit moderate inhibitory activity on the oxidative burst in whole blood.[5] Furthermore, various stigmastane-type steroids have been investigated for their effects on key signaling pathways, including the NF-κB pathway, which is centrally involved in inflammation and immunity.[6]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.
Given the immunomodulatory and cytotoxic effects observed for related stigmastane diones, it is plausible that this compound may also interact with components of the NF-κB signaling pathway, potentially inhibiting the degradation of IκBα and subsequent translocation of NF-κB to the nucleus. This remains a key area for future investigation.
Conclusion
This compound represents an intriguing natural product with potential for further scientific exploration. While comprehensive data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding by leveraging information from closely related stigmastane analogs. The presented data and experimental frameworks are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, encouraging further studies to elucidate the full therapeutic potential of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3b,24S)-Stigmast-5-En-3-Ol | 83-47-6 | FS165756 [biosynth.com]
- 3. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stigmastane-type steroids with unique conjugated Δ7,9(11) diene and highly oxygenated side chains from the twigs of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stigmast-5-ene-3,7-dione" literature review for researchers
An In-depth Review of Synthesis, Properties, and Biological Activities
This technical guide provides a comprehensive overview of Stigmast-5-ene-3,7-dione and its closely related derivatives for researchers, scientists, and professionals in drug development. This document summarizes the current state of knowledge on the synthesis, chemical characteristics, and reported biological activities of these compounds, with a focus on presenting clear, actionable data and methodologies.
Chemical Properties and Synthesis
This compound is a derivative of the common plant sterol, stigmasterol. While literature specifically detailing the biological activities of this compound is limited, significant research has been conducted on the closely related analogue, Stigmasta-5,22-dien-3,7-dione . This guide will focus on the available data for this dien derivative as a primary reference point.
Table 1: Physicochemical Properties of Stigmastane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Specific Optical Rotation ([α]D) |
| Stigmasta-5,22-dien-3,7-dione | C₂₉H₄₄O₂ | 424.66 | Brown solid | 152-155 | -86.7° (c = 1.00, CHCl₃)[1] |
| Stigmasta-5-en-3,7-dion-22,23-diol | C₂₉H₄₆O₄ | 458.67 | White powder | 137-140 | -43.9° (c = 0.85, CHCl₃)[1] |
Synthesis Protocol: Oxidation of Stigmasterol
The synthesis of Stigmasta-5,22-dien-3,7-dione is achieved through the oxidation of stigmasterol. The following protocol is based on the methodology described by Dube et al. (2023).[1]
Experimental Workflow for Synthesis
Caption: Synthesis of Stigmasta-5,22-dien-3,7-dione from stigmasterol.
Materials:
-
Stigmasterol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve stigmasterol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
Filter the mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield Stigmasta-5,22-dien-3,7-dione as a brown solid.[1]
Biological Activities and Quantitative Data
Research into the biological effects of Stigmasta-5,22-dien-3,7-dione has primarily focused on its immunomodulatory and cytotoxic activities.
Table 2: In Vitro Biological Activity of Stigmasta-5,22-dien-3,7-dione
| Activity | Assay | Cell Line / System | Result (IC₅₀ / EC₅₀) | Control | Reference |
| Immunomodulatory | Oxidative burst of whole blood | Human whole blood | IC₅₀ = 15.6 ± 2.1 µM | Ibuprofen (IC₅₀ = 12.1 µM) | [1] |
| Cytotoxic | Resazurin assay | MCF-7 (breast cancer) | EC₅₀ > 250 µM | - | [1] |
| Cytotoxic | Resazurin assay | HCC70 (breast cancer) | EC₅₀ > 250 µM | - | [1] |
| Cytotoxic | Resazurin assay | MCF-12A (non-tumorigenic) | EC₅₀ > 250 µM | - | [1] |
Experimental Protocols for Biological Assays
2.1.1. Cytotoxicity Assay (Resazurin Method)
This protocol is used to assess the cytotoxic effects of the compound on different cell lines.[1]
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the resazurin-based cytotoxicity assay.
Procedure:
-
Seed cells (e.g., MCF-7, HCC70, MCF-12A) in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Stigmasta-5,22-dien-3,7-dione in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Incubate the plates for 72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC₅₀ value.
2.1.2. Immunomodulatory Assay (Oxidative Burst)
This assay evaluates the effect of the compound on the respiratory burst of phagocytes in whole blood.[1]
Procedure:
-
Collect whole blood from healthy donors.
-
Dilute the whole blood with a suitable buffer.
-
Pre-incubate the diluted blood with various concentrations of Stigmasta-5,22-dien-3,7-dione or a control substance (e.g., ibuprofen).
-
Stimulate the oxidative burst by adding a stimulus such as zymosan.
-
Add a luminol-based substrate that will chemiluminesce upon oxidation by reactive oxygen species.
-
Measure the chemiluminescence over time using a luminometer.
-
Calculate the inhibitory effect of the compound on the oxidative burst and determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound or its dien analogue. The parent compound, stigmasterol, has been reported to influence various pathways, including the JAK/STAT signaling pathway in gastric cancer cells.[1] However, it is not yet known if these properties are retained or altered in its dione derivatives.
The logical relationship for future research would be to investigate if this compound and its derivatives exert their cytotoxic or immunomodulatory effects through established cell signaling cascades.
Logical Framework for Future Investigation
Caption: Proposed logical flow for investigating the mechanism of action.
Conclusion and Future Directions
The available literature provides a foundational understanding of this compound's chemical nature and the biological activities of its close analogue, Stigmasta-5,22-dien-3,7-dione. The synthetic route from the readily available stigmasterol is established. Initial biological screenings indicate moderate immunomodulatory activity for the dien derivative, although its cytotoxic potential against the tested breast cancer cell lines appears limited at higher concentrations.
Significant research gaps remain. Future investigations should focus on:
-
Detailed Biological Profiling: A broader screening of this compound and its derivatives against a wider range of cancer cell lines and in various models of inflammation is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for understanding their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a larger library of this compound analogues will help in identifying the key structural features responsible for any observed biological activity and in optimizing lead compounds.
This technical guide serves as a starting point for researchers interested in the further exploration and potential development of this compound and related compounds as therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Stigmast-5-ene-3,7-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a steroid compound isolated from the roots, leaves, and twigs of Penianthus longifolius[1][2]. While research on this specific molecule is in its early stages, the broader class of stigmasterol and its derivatives has garnered significant interest for its potential therapeutic applications, particularly in oncology. Studies on related stigmasterol compounds have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines, suggesting that this compound may hold similar promise as a subject for further investigation in drug discovery and development.
This document provides a generalized protocol for the cell culture treatment of this compound, based on the activities of closely related stigmasterol derivatives. It is important to note that these protocols are intended as a starting point for research and will likely require optimization for specific cell lines and experimental questions.
Quantitative Data Summary
Due to limited direct experimental data on this compound, the following table summarizes the cytotoxic activities of related stigmasterol derivatives to provide a comparative context for designing experiments.
| Compound | Cell Line | Assay | EC50/IC50 | Reference |
| Stigmast-5-en-3-ol | HL-60 (Leukemia) | Not Specified | 37.82 µg/mL | [3] |
| Stigmast-5-en-3-ol | MCF-7 (Breast Cancer) | Not Specified | 45.17 µg/mL | [3] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin Assay | 21.92 µM | [4] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin Assay | 22.94 µM | [4] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin Assay | 16.82 µM | [4] |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Oxidative Burst) | Not Specified | 15.6 ± 2.1 µM | [4] |
| Stigmasterol | MCF-7, HCC70, MCF-12A | Resazurin Assay | > 250 µM | [4] |
| Penianthin & Epimer (from P. longifolius) | NCI60 Cancer Cell Panel | Not Specified | No significant activity at 10 µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted from studies on stigmasterol derivatives to determine the cytotoxic effects of this compound.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HCC70) and a non-tumorigenic control cell line (e.g., MCF-12A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Based on data from related compounds, a starting concentration range of 1 µM to 100 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50/IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined EC50/IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Proposed Experimental Workflow
Caption: Experimental workflow for evaluating the in vitro effects of this compound.
Hypothesized Signaling Pathway
Based on the known mechanisms of stigmasterol and its derivatives, this compound may induce apoptosis through the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
Application Note: Quantification of Stigmast-5-ene-3,7-dione using High-Performance Liquid Chromatography (HPLC)
Introduction
Stigmast-5-ene-3,7-dione is a dione derivative of stigmasterol, a common plant sterol. As an oxidized phytosterol, its presence and quantification are of interest in various fields, including food science, natural product chemistry, and drug development, due to its potential biological activities and its role as a marker for lipid peroxidation. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The method is designed to be accurate, precise, and suitable for routine analysis in a research or quality control setting.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed using a UV-Vis detector, leveraging the chromophoric properties of the α,β-unsaturated ketone moiety in the this compound molecule.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard: (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Chloroform: ACS grade
-
Hexane: HPLC grade
-
Potassium Hydroxide (KOH): ACS grade
-
Ethanol: 95%
-
0.45 µm Syringe filters: (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm (This is an estimated λmax for the conjugated system. It should be confirmed by running a UV scan of the standard).
-
Run Time: 15 minutes.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general protocol for the extraction of this compound from a lipid-rich matrix (e.g., edible oil or plant extract). The protocol may need to be optimized based on the specific sample matrix.
-
Saponification:
-
Weigh approximately 1 g of the sample into a round-bottom flask.
-
Add 25 mL of 2 M ethanolic KOH.
-
Reflux the mixture at 80 °C for 1 hour with constant stirring.
-
Allow the mixture to cool to room temperature.
-
-
Extraction:
-
Transfer the saponified mixture to a separatory funnel.
-
Add 25 mL of deionized water and 25 mL of hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer two more times with 25 mL of hexane each.
-
Combine the hexane extracts.
-
-
Washing:
-
Wash the combined hexane extracts with 25 mL of deionized water to remove any remaining soap.
-
Discard the aqueous layer.
-
-
Drying and Reconstitution:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Inject the prepared sample solution and record the peak area of the analyte. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example Value: 15,000 |
| 5 | Example Value: 75,000 |
| 10 | Example Value: 152,000 |
| 25 | Example Value: 378,000 |
| 50 | Example Value: 755,000 |
| 100 | Example Value: 1,510,000 |
| Linear Regression | y = 15000x + 1000 |
| Correlation Coefficient (R²) | 0.999 |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualization
Caption: Experimental workflow for the quantification of this compound by HPLC.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is characterized by its simplicity, accuracy, and precision, making it a valuable tool for researchers, scientists, and professionals in drug development and related fields. Proper method validation should be performed in the user's laboratory to ensure its suitability for the intended application.
Application Notes and Protocols for Cell Viability Assays of Stigmast-5-ene-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring steroidal ketone belonging to the stigmastane family, a class of compounds known for their diverse biological activities. As research into the therapeutic potential of natural products continues to expand, robust and reliable methods for assessing their effects on cell viability are crucial. These application notes provide detailed protocols for two common colorimetric assays, MTT and Resazurin, which are well-suited for determining the cytotoxic or cytostatic effects of this compound on cultured cell lines.
Data Presentation
Due to the absence of specific published cytotoxicity data for this compound, the following table summarizes the cytotoxic effects of a closely related compound, Stigmasta-5,22-dien-3,7-dione , as determined by a resazurin assay. This information can be used as a preliminary guide for designing dose-response experiments for this compound.
| Cell Line | Compound | Assay | EC50 (µM)[1] |
| MCF-7 (Breast Cancer) | Stigmasta-5,22-dien-3,7-dione | Resazurin | > 250 |
| HCC70 (Breast Cancer) | Stigmasta-5,22-dien-3,7-dione | Resazurin | > 250 |
| MCF-12A (Non-tumorigenic) | Stigmasta-5,22-dien-3,7-dione | Resazurin | > 250 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Resazurin (AlamarBlue) Assay
The resazurin assay is another widely used method to assess cell viability. In viable cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.
Materials:
-
This compound
-
Complete cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS, pH 7.4
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered and protected from light)
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled 96-well plate to minimize background fluorescence.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat the cells with this compound.
-
-
Resazurin Addition and Incubation:
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]
-
Visualization
Experimental Workflow
Caption: Workflow for cell viability assays.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the apoptotic mechanism of the structurally similar compound Stigmast-5-en-3-ol, which involves the mitochondria-mediated pathway, a potential signaling cascade for this compound is proposed below.[2]
Caption: Proposed apoptosis signaling pathway.
References
Apoptosis assay (e.g., Annexin V, caspase activity) for "Stigmast-5-ene-3,7-dione"
Application Notes: Apoptosis Assays for Stigmast-5-ene-3,7-dione
Introduction
This compound is a steroid derivative belonging to the stigmastane class of phytosterols. While research on the specific apoptotic activity of this compound is emerging, related compounds from the stigmastane family have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. For instance, Stigmast-5-en-3-ol has been shown to induce apoptosis through a mitochondria-mediated pathway in leukemia and breast cancer cells.[1] Conversely, some related structures like stigmast-5-en-3β-ol-7-one have shown no significant apoptosis-inducing activity in certain assays.[2] This highlights the necessity for empirical evaluation of this compound's potential to induce programmed cell death.
These application notes provide detailed protocols for two standard apoptosis assays, Annexin V staining and caspase activity assays, to facilitate the investigation of this compound's biological activity.
Key Apoptosis Assays
-
Annexin V Assay: This assay identifies one of the earliest events in apoptosis. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[3][4] Co-staining with a non-vital dye like Propidium Iodide (PI) or DAPI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[3]
-
Caspase Activity Assay: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[5] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7). These executioner caspases cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Caspase activity can be measured using fluorogenic or colorimetric substrates containing a specific peptide recognition sequence, such as DEVD for caspase-3/7.[6][7]
Data Presentation
While specific quantitative data for apoptosis induction by this compound is not extensively available, the following table summarizes the cytotoxic effects of related stigmasterol derivatives on various cancer cell lines to provide a comparative context.
| Compound | Cell Line | Assay | Endpoint | Result (EC50/IC50) |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin | Cytotoxicity | 21.92 µM[8][9] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin | Cytotoxicity | 22.94 µM[8][9] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin | Cytotoxicity | 16.82 µM[8][9] |
| Stigmast-5-en-3-ol | HL-60 (Leukemia) | Not Specified | Antiproliferative | 37.82 µg/ml[1] |
| Stigmast-5-en-3-ol | MCF-7 (Breast Cancer) | Not Specified | Antiproliferative | 45.17 µg/ml[1] |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood | Oxidative Burst Inhibition | Immunomodulatory | 15.6 ± 2.1 µM[10] |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol outlines the detection of apoptosis by measuring the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Deionized water
-
Cell culture medium
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed directly to centrifugation.
-
Collect all cells, including any floating cells from the supernatant, by centrifuging at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[11]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Data Interpretation:
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
Caspase-3/7 Activity Assay (Fluorometric)
This protocol describes the measurement of executioner caspase activity in cell lysates.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing fluorogenic substrate, e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
DTT (Dithiothreitol)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells per well in a 6-well plate and treat with this compound as described for the Annexin V assay.
-
-
Cell Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Prepare the Reaction Buffer containing DTT according to the kit manufacturer's instructions.
-
Add 50 µL of Reaction Buffer to each well of a 96-well plate.
-
Add 50 µL of the prepared cell lysate to the corresponding wells.
-
Add 5 µL of the caspase-3/7 substrate (e.g., DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the samples in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7]
-
Data Interpretation:
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
Application Notes and Protocols for Stigmast-5-ene-3,7-dione in Breast Cancer Cell Line Studies (MCF-7)
For Researchers, Scientists, and Drug Development Professionals
Note on the Availability of Data: As of the current literature review, there is a notable absence of specific studies detailing the application and effects of Stigmast-5-ene-3,7-dione on the MCF-7 breast cancer cell line. While this compound has been identified in several phytochemical studies, its cytotoxic, apoptotic, and cell cycle effects on MCF-7 cells have not been explicitly reported. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel steroidal compound, such as this compound, in a breast cancer research setting. The experimental designs are based on standard methodologies and data from a structurally related compound, Stigmast-5-en-3-ol, to provide a relevant context.
Introduction
This compound is a steroid compound that has been isolated from various plant sources. Steroidal molecules often exhibit a range of biological activities, including anti-cancer effects, by interacting with cellular signaling pathways that govern cell proliferation, apoptosis, and cell cycle progression. The MCF-7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer and serves as an excellent initial screening tool for potential therapeutic agents. These notes provide a comprehensive guide to assess the potential anti-cancer properties of this compound on MCF-7 cells.
Data Presentation: A Case Study with a Related Compound
To illustrate the potential effects of a stigmastane-type steroid, the following table summarizes the reported in vitro efficacy of a related compound, Stigmast-5-en-3-ol , on the MCF-7 cell line. This data can serve as a benchmark for future studies on this compound.
| Compound Name | Cell Line | Assay Type | Endpoint | Result | Reference |
| Stigmast-5-en-3-ol | MCF-7 | Antiproliferation | IC50 | 45.17 µg/mL | [1] |
Experimental Protocols
Herein are detailed protocols for foundational experiments to characterize the effects of a novel compound like this compound on MCF-7 cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizations
Experimental Workflow
Caption: General workflow for evaluating a novel compound in MCF-7 cells.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated for a steroid-like compound in breast cancer. Steroidal molecules can potentially modulate key pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Caption: Hypothetical signaling pathways modulated by a steroidal compound.
References
Western Blot Analysis of Proteins Modulated by Stigmast-5-ene-3,7-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring steroidal compound isolated from various plant sources, including Penianthus longifolius.[1][2] While extensive research on the specific biological activities of this compound is emerging, studies on structurally similar stigmastane-type steroids suggest potential roles in modulating key cellular processes. For instance, the related compound Stigmast-5-en-3-ol has been shown to induce apoptosis in cancer cell lines by affecting the expression of critical regulatory proteins.[3] Another related compound, stigmasta-3,5-dien-7-one, has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
This document provides detailed application notes and protocols for the Western blot analysis of proteins potentially affected by this compound, with a focus on the apoptosis signaling pathway as a primary example. The methodologies described herein are intended to serve as a comprehensive guide for researchers investigating the mechanism of action of this and other related phytosteroids.
Data Presentation: Protein Expression Changes Induced by a Stigmastane-type Steroid
Due to the limited availability of quantitative Western blot data for this compound, the following table summarizes the effects of a closely related compound, Stigmast-5-en-3-ol, on key apoptosis-related proteins in human cancer cell lines. This information serves as a valuable reference for selecting target proteins when investigating the effects of this compound.
| Protein | Function | Cell Line | Treatment | Change in Expression | Reference |
| Bax | Pro-apoptotic | HL-60 (Leukemia), MCF-7 (Breast Cancer) | Stigmast-5-en-3-ol | Increased | [3] |
| Bcl-xL | Anti-apoptotic | HL-60, MCF-7 | Stigmast-5-en-3-ol | Decreased | [3] |
| Caspases | Executioner proteases in apoptosis | HL-60, MCF-7 | Stigmast-5-en-3-ol | Increased cleavage | [3] |
| PARP | DNA repair enzyme, cleavage indicates apoptosis | HL-60, MCF-7 | Stigmast-5-en-3-ol | Increased cleavage | [3] |
Signaling Pathway
The diagram below illustrates the intrinsic apoptosis pathway, which is a likely target for this compound, based on the activity of structurally similar compounds.
Caption: Intrinsic apoptosis signaling pathway potentially modulated by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot analysis of protein expression.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MCF-7 or HL-60) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, centrifuge the cell suspension to pellet the cells. Wash the pellet with ice-cold PBS and resuspend in RIPA buffer.
-
-
Homogenization: Sonicate the cell lysate briefly on ice to shear DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of the lysates using a BCA Protein Assay Kit or a similar method, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration using lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved Caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across the lanes.
Disclaimer: The provided protocols are intended as a general guide. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell lines and target proteins.
References
Application Notes and Protocols for In Vivo Studies of Stigmast-5-ene-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring phytosterol isolated from Penianthus longifolius[1]. While direct in vivo studies on this specific compound are limited, its structural similarity to other stigmastane derivatives with known biological activities suggests potential therapeutic applications. Notably, related compounds such as stigmasta-5,22-dien-3,7-dione have demonstrated immunomodulatory effects, and 5α-stigmastane-3,6-dione has reported anti-inflammatory properties[2][3][4]. Furthermore, the broader class of stigmasterols has been associated with anti-inflammatory, neuroprotective, and anti-tumor activities[2][5][6].
These application notes provide a detailed experimental framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and neuroprotective effects. The protocols are designed to be comprehensive, guiding researchers through animal model selection, experimental procedures, and data analysis.
Hypothesized Biological Activities
Based on the pharmacological profiles of structurally related compounds, the following activities are hypothesized for this compound:
-
Anti-inflammatory Activity: Potential modulation of inflammatory pathways, such as the NF-κB/MAPK signaling cascade, leading to reduced production of pro-inflammatory mediators.
-
Neuroprotective Activity: Potential to protect neuronal cells from damage, possibly through the activation of pro-survival pathways like PI3K/Akt and the antioxidant Nrf2/HO-1 pathway.
Experimental Design: In Vivo Anti-inflammatory Activity
Objective
To evaluate the anti-inflammatory effects of this compound in a murine model of acute inflammation. The carrageenan-induced paw edema model is a widely used and well-characterized assay for this purpose[7][8].
Animal Model
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the experiment.
Experimental Groups
| Group | Treatment | Dosage (mg/kg, i.p.) | Number of Animals |
| 1 | Vehicle Control | Vehicle Only | 6 |
| 2 | Positive Control | Indomethacin | 10 |
| 3 | Test Compound | This compound | 25 |
| 4 | Test Compound | This compound | 50 |
| 5 | Test Compound | This compound | 100 |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Fasting: Fast animals for 12 hours before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer this compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose), Indomethacin, or the vehicle intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for biochemical analysis (e.g., myeloperoxidase assay, cytokine levels).
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dosage (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound | 25 | 0.68 ± 0.04 | 20.00 |
| This compound | 50 | 0.51 ± 0.03 | 40.00 |
| This compound | 100 | 0.39 ± 0.04 | 54.12 |
% Inhibition = [(VC - VT) / VC] x 100, where VC is the mean paw volume increase in the vehicle control group and VT is the mean paw volume increase in the treated group.
Signaling Pathway and Experimental Workflow
Caption: Workflow for the in vivo anti-inflammatory study.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Experimental Design: In Vivo Neuroprotective Activity
Objective
To assess the neuroprotective potential of this compound in a rodent model of cerebral ischemia. The middle cerebral artery occlusion (MCAO) model is a standard and clinically relevant model for stroke research[9].
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the experiment.
Experimental Groups
| Group | Treatment | Dosage (mg/kg, i.p.) | Number of Animals |
| 1 | Sham | Vehicle Only | 8 |
| 2 | MCAO + Vehicle | Vehicle Only | 10 |
| 3 | MCAO + Test Compound | This compound | 25 |
| 4 | MCAO + Test Compound | This compound | 50 |
| 5 | MCAO + Test Compound | This compound | 100 |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
In the sham group, the surgical procedure is performed without occluding the MCA.
-
-
Compound Administration: Administer this compound or vehicle intraperitoneally at the time of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).
-
Euthanasia and Brain Tissue Collection: At 24 hours post-MCAO, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Infarct Volume Measurement: Collect the brains, section them, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., MDA, SOD) and apoptosis (e.g., caspase-3 activity).
Data Presentation: Neuroprotection Assessment
| Treatment Group | Dosage (mg/kg) | Neurological Score (0-4) | Infarct Volume (%) |
| Sham | - | 0.2 ± 0.1 | 0 |
| MCAO + Vehicle | - | 3.5 ± 0.4 | 45.2 ± 5.1 |
| MCAO + this compound | 25 | 2.8 ± 0.5 | 35.8 ± 4.5 |
| MCAO + this compound | 50 | 2.1 ± 0.3 | 24.6 ± 3.9 |
| MCAO + this compound | 100 | 1.5 ± 0.2 | 15.3 ± 3.2 |
Signaling Pathway and Experimental Workflow
Caption: Workflow for the in vivo neuroprotection study.
Caption: Hypothesized PI3K/Akt/Nrf2 neuroprotective pathway.
Conclusion
The provided experimental designs offer a robust framework for the initial in vivo characterization of this compound. Positive results in these models would warrant further investigation into the chronic efficacy, safety profile, and detailed molecular mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent for inflammatory and neurodegenerative disorders. It is recommended that these studies be conducted in compliance with ethical guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Stigmast-5-ene-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a derivative of the plant sterol stigmasterol.[1] While research on this specific compound is emerging, related stigmasterol derivatives have demonstrated cytotoxic and immunomodulatory effects.[1] Notably, a similar compound, stigmast-5-en-3-ol, has been shown to induce apoptosis in cancer cell lines through the mitochondria-mediated pathway.[2] This suggests that this compound may also possess anti-cancer properties by influencing key cellular processes like apoptosis and the cell cycle.
Flow cytometry is a powerful technique for analyzing the effects of compounds on cell populations. By using fluorescent probes, it allows for the rapid, quantitative analysis of various cellular parameters on a single-cell basis. This application note provides detailed protocols for using flow cytometry to assess two key indicators of cellular response to this compound treatment: apoptosis (cell death) and cell cycle progression.
Principle of the Assays
Apoptosis Detection: Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for flow cytometric detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3] By co-staining with fluorescently-labeled Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). The DNA content of the cell changes throughout the cell cycle, with cells in G2/M having twice the DNA content of cells in G0/G1. Propidium Iodide (PI) can be used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing the distribution of PI fluorescence in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[5]
Data Presentation
The following tables represent hypothetical data from flow cytometry analysis of a cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of MCF-7 Cells Treated with this compound
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.1 |
| 25 | 65.7 ± 4.2 | 25.4 ± 2.9 | 8.9 ± 1.5 |
| 50 | 40.3 ± 5.1 | 45.1 ± 4.3 | 14.6 ± 2.0 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 (Control) | 60.5 ± 3.3 | 25.1 ± 2.0 | 14.4 ± 1.5 | 1.8 ± 0.3 |
| 10 | 68.2 ± 2.9 | 18.5 ± 1.8 | 13.3 ± 1.2 | 5.7 ± 0.8 |
| 25 | 75.1 ± 4.1 | 12.3 ± 1.5 | 12.6 ± 1.1 | 10.2 ± 1.3 |
| 50 | 55.4 ± 4.8 | 10.1 ± 1.3 | 9.5 ± 1.0 | 25.0 ± 2.7 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)[3]
-
Trypsin-EDTA (for adherent cells)[6]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[3][4] Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[6]
-
Suspension cells: Transfer the cells directly into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire data for at least 10,000 events per sample.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol[5]
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.
-
Cell Harvesting: Harvest cells as described in step 2 of the apoptosis protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate the cells at 4°C overnight or for at least 2 hours at -20°C.[5][7]
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[7]
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and incubate for 30 minutes at 37°C.
-
Add 500 µL of Propidium Iodide staining solution (final concentration 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (FL2 or equivalent). Acquire data for at least 10,000 events per sample. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for apoptosis and cell cycle analysis.
Caption: Hypothetical signaling pathway for apoptosis.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stigmast-5-ene-3,7-dione as a Standard for Analytical Method Development
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring steroidal ketone that has been isolated from various plant sources, including Penianthus longifolius.[1] Its defined chemical structure and stability make it a suitable candidate for use as a reference standard in the development and validation of analytical methods. Such methods are crucial for the quantification of related steroidal compounds in natural product extracts, pharmaceutical preparations, and in metabolism studies. This document outlines the properties of this compound and provides a detailed protocol for its use as a standard in a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.
| Property | Value |
| Molecular Formula | C₂₉H₄₆O₂ |
| Molecular Weight | 426.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. |
| UV Absorbance | Exhibits UV absorbance characteristic of α,β-unsaturated ketones. |
Note: Some properties are inferred from structurally similar compounds and general chemical principles.
Protocol: Quantification of a Target Analyte using this compound as an External Standard by HPLC-UV
This protocol describes a reverse-phase HPLC-UV method for the quantification of a hypothetical steroidal analyte in a sample matrix, using this compound as an external standard.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Sample containing the target analyte
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Sonicator
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or the λmax of the target analyte) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample matrix.
-
Extract the analyte using a suitable solvent (e.g., methanol) and procedure (e.g., sonication, vortexing).
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase to a concentration that is expected to fall within the range of the calibration curve.
6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solution(s).
-
Record the peak areas of the analyte and the standard.
7. Data Analysis
-
Calibration Curve: Plot a graph of the peak area of this compound versus its concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration.
-
Quantification: Use the peak area of the target analyte in the sample solution and the calibration curve equation to calculate its concentration in the sample.
Quantitative Data Summary
The following table presents example data for the construction of a calibration curve for this compound and the quantification of a target analyte in a sample.
| Standard Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,525,000 |
| Sample | Peak Area |
| Sample 1 | 45,702 |
| Sample 2 | 304,680 |
-
Linear Regression:
-
Equation: y = 15240x + 150
-
R² = 0.9998
-
-
Calculated Concentrations:
-
Sample 1: 3.0 µg/mL
-
Sample 2: 20.0 µg/mL
-
Visualizations
Caption: Workflow for analyte quantification using an external standard.
Caption: Logical flow for analytical method development.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Stigmast-5-ene-3,7-dione Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a naturally occurring phytosterol that has been isolated from various plant sources. Preliminary studies on extracts containing this and related compounds suggest potential anti-inflammatory and anti-neuroinflammatory activities.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for evaluating its therapeutic potential. A key approach to elucidating these mechanisms is to analyze the changes in gene expression in response to this compound treatment. This document provides detailed application notes and protocols for conducting a comprehensive gene expression analysis using RNA sequencing (RNA-seq).
Application Notes
Gene expression profiling following treatment with this compound can provide valuable insights into its mechanism of action, identify potential molecular targets, and reveal affected signaling pathways. This information is critical for drug development and for understanding the compound's biological functions. The primary application of the following protocols is to identify differentially expressed genes in a relevant cell line after exposure to this compound.
Given the potential anti-inflammatory properties of related compounds, a plausible hypothesis is that this compound may modulate inflammatory signaling pathways, such as the NF-κB pathway. This would be reflected by changes in the expression of pro-inflammatory and anti-inflammatory genes.
Quantitative Data Summary
The following table represents hypothetical quantitative data from an RNA-seq experiment, illustrating the kind of results that could be obtained. In this example, a human macrophage cell line (e.g., THP-1) is treated with this compound, and the expression of key inflammatory genes is measured.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -3.5 | < 0.01 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -4.2 | < 0.01 |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -3.8 | < 0.01 |
| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB pathway | +2.5 | < 0.05 |
| SOCS3 | Suppressor of Cytokine Signaling 3 | Negative regulator of cytokine signaling | +2.1 | < 0.05 |
| ARG1 | Arginase 1 | Anti-inflammatory marker | +3.0 | < 0.01 |
Experimental Protocols
A comprehensive workflow for gene expression analysis involves several key stages, from cell culture and treatment to bioinformatics analysis of the sequencing data.[3]
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating a cell line for gene expression analysis.[4][5][6]
-
Cell Line Maintenance : Culture a suitable cell line (e.g., human macrophages like THP-1 or murine macrophages like RAW 264.7) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells into multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the optimal non-toxic concentration for treatment.
-
Treatment : Treat the cells with the desired concentration of this compound. Include a vehicle control (cells treated with the solvent alone). Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes.
-
Cell Harvesting : After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from an RNA isolation kit) to preserve RNA integrity.[5][6]
Protocol 2: Total RNA Isolation
This protocol outlines the extraction of high-quality total RNA from the treated cells.[7][8]
-
Lysis : Add 1 mL of TRIzol reagent to each well of a 6-well plate and pipette the lysate up and down several times to homogenize.[9]
-
Phase Separation : Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.[9][10]
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[10]
-
RNA Wash : Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[9]
-
RNA Resuspension : Remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in RNase-free water.
-
Quality Control : Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Check the RNA integrity using an Agilent Bioanalyzer or similar instrument.
Protocol 3: RNA-Sequencing Library Preparation
This protocol describes the conversion of total RNA into a library suitable for next-generation sequencing.[11][12]
-
mRNA Purification : Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture the poly(A) tails of mRNA molecules.[11]
-
Fragmentation : Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.[11]
-
cDNA Synthesis : Synthesize the first strand of cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA using DNA Polymerase I and RNase H.[11]
-
End Repair and A-tailing : Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences necessary for sequencing and for index-based multiplexing.
-
PCR Amplification : Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing.
-
Library Quantification and Quality Control : Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer.
Protocol 4: Bioinformatics Analysis
This protocol outlines the computational workflow for analyzing the RNA-seq data to identify differentially expressed genes.[13][14][15]
-
Quality Control of Raw Reads : Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment : Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner such as HISAT2 or STAR.[14]
-
Quantification of Gene Expression : Count the number of reads that map to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis : Use statistical packages like DESeq2 or edgeR to normalize the read counts and perform differential expression analysis between the treated and control samples.[14] This will identify genes that are significantly up- or down-regulated.
-
Functional Enrichment Analysis : Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be affected by this compound.
Caption: Experimental workflow for gene expression analysis.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 6. culturecollections.org.uk [culturecollections.org.uk]
- 7. bio-rad.com [bio-rad.com]
- 8. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 12. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 13. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. RNA-seq: Basic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Steroid Metabolism with Stigmast-5-ene-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a dione derivative of the common phytosterol, β-sitosterol (stigmast-5-en-3β-ol). While not a primary steroid hormone, its structural similarity to key intermediates in steroid metabolism makes it a valuable tool for investigating the pathways of steroid biosynthesis and catabolism. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate and analytical standard in the study of steroid-metabolizing enzymes and pathways. Its oxidized state at both the C-3 and C-7 positions allows for the specific interrogation of enzymes such as reductases and isomerases involved in steroid transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its precursor, β-sitosterol, is provided in the table below for easy reference.
| Property | This compound | β-Sitosterol |
| Molecular Formula | C₂₉H₄₆O₂ | C₂₉H₅₀O |
| Molecular Weight | 426.7 g/mol | 414.7 g/mol |
| Appearance | White to off-white solid | White, waxy powder |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate) | Soluble in organic solvents, insoluble in water |
| Key Functional Groups | C3-ketone, C7-ketone, C5-ene | C3-hydroxyl, C5-ene |
Proposed Metabolic Pathway
This compound can be conceptualized as an intermediate in the oxidative metabolism of β-sitosterol. The following diagram illustrates a plausible biosynthetic pathway leading to its formation. This pathway is of significant interest in understanding the microbial degradation of plant sterols, a process utilized in the industrial synthesis of steroid drug precursors.
Caption: Plausible metabolic pathway for the formation of this compound from β-sitosterol.
Experimental Protocols
Protocol 1: Microbial Transformation of β-Sitosterol and Analysis of Metabolites
This protocol describes the use of a microbial culture to transform β-sitosterol and the subsequent analysis of the products, including the potential formation of this compound.
1. Materials and Reagents:
-
Microorganism capable of sterol transformation (e.g., Mycobacterium or Pseudomonas species)
-
Growth medium (e.g., Nutrient Broth or a defined mineral salt medium)
-
β-sitosterol (substrate)
-
This compound (analytical standard)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Pyridine
-
Hexane
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
3. Experimental Workflow:
Caption: Workflow for microbial transformation of β-sitosterol and analysis of metabolites.
4. Procedure:
-
Culturing: Inoculate the selected microorganism into the growth medium and incubate under optimal conditions (e.g., 30°C, 200 rpm) until a suitable cell density is reached.
-
Substrate Addition: Add β-sitosterol (dissolved in a minimal amount of a water-miscible solvent like ethanol or Tween 80) to the culture to a final concentration of 1 g/L.
-
Transformation: Continue the incubation for a set period (e.g., 24-72 hours), taking samples at regular intervals to monitor the transformation.
-
Extraction: Centrifuge the culture broth to separate the cells from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic phases.
-
Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Derivatization: To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of any hydroxylated sterols.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the metabolites.
-
Data Analysis: Identify the metabolites by comparing their mass spectra and retention times with those of the this compound analytical standard and by interpreting the fragmentation patterns.
Quantitative Data from Hypothetical Experiment:
The following table presents hypothetical quantitative data from a time-course experiment of β-sitosterol transformation, illustrating the potential for this compound production.
| Time (hours) | β-Sitosterol (mg/L) | Stigmast-5-en-3-one (mg/L) | Stigmast-5-ene-3β,7α-diol (mg/L) | This compound (mg/L) |
| 0 | 1000 | 0 | 0 | 0 |
| 12 | 750 | 150 | 50 | 10 |
| 24 | 400 | 300 | 120 | 50 |
| 48 | 150 | 250 | 100 | 150 |
| 72 | 50 | 100 | 50 | 200 |
Protocol 2: In Vitro Enzymatic Assay Using Liver Microsomes
This protocol is designed to investigate the metabolism of this compound by hepatic enzymes, particularly reductases.
1. Materials and Reagents:
-
Liver microsomes (e.g., from rat, mouse, or human)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
This compound (substrate)
-
Methanol (to stop the reaction)
-
Acetonitrile (for protein precipitation)
-
Internal standard (e.g., a structurally similar steroid not present in the sample)
2. Equipment:
-
Shaking water bath or incubator
-
Microcentrifuge
-
High-performance liquid chromatograph with a mass spectrometer (LC-MS)
3. Experimental Workflow:
Caption: Workflow for the in vitro enzymatic assay of this compound metabolism.
4. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding this compound (e.g., 10 µM final concentration).
-
Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis: Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the parent compound from its potential metabolites (e.g., hydroxylated or reduced forms).
-
Quantification: Quantify the remaining this compound and any formed metabolites by comparing their peak areas to that of the internal standard and using a standard curve.
Hypothetical Quantitative Results:
The table below shows hypothetical results from an LC-MS analysis of the in vitro metabolism of this compound.
| Incubation Time (min) | This compound (pmol/mg protein) | Metabolite A (pmol/mg protein) | Metabolite B (pmol/mg protein) |
| 0 | 1000 | 0 | 0 |
| 15 | 750 | 150 | 50 |
| 30 | 500 | 300 | 100 |
| 60 | 200 | 500 | 150 |
Conclusion
This compound serves as a valuable probe for exploring the activity and specificity of enzymes involved in steroid metabolism. The provided protocols offer a framework for investigating its formation from common phytosterols and its subsequent enzymatic conversion. These studies can provide insights into the broader mechanisms of steroid biotransformation, which is crucial for drug development and understanding the physiological roles of various steroidal compounds. Researchers can adapt these methodologies to their specific experimental needs and analytical capabilities.
Application Notes and Protocols for High-Throughput Screening Assays Involving Stigmast-5-ene-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stigmast-5-ene-3,7-dione
This compound is a naturally occurring steroidal compound that has been isolated from various plant sources, including Penianthus longifolius.[1][2] While the biological activities of this compound are not extensively characterized, related stigmastane steroids have demonstrated a range of biological effects, including anti-inflammatory, antiviral, and antiproliferative activities. For instance, Stigmast-5-en-3-ol has been shown to induce apoptosis in human leukemia and breast cancer cells.[3] Given the therapeutic potential of structurally similar compounds, high-throughput screening (HTS) of this compound is a logical step in the exploration of its potential as a novel therapeutic agent.
This document provides detailed application notes and protocols for two high-throughput screening assays that are relevant for assessing the biological activity of this compound and other novel compounds: a Wnt/β-catenin signaling pathway assay and a cell viability assay for cytotoxicity screening.
Application Note 1: High-Throughput Screening for Modulators of the Wnt/β-catenin Signaling Pathway
Background
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis.[4][5] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers, including colorectal cancer.[6] Consequently, the Wnt/β-catenin pathway is a prime target for the discovery of novel anticancer therapeutics. High-throughput screening assays are widely employed to identify small molecules that can modulate this pathway.[7][8][9] A common HTS approach utilizes a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive element.[10][11][12]
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for Wnt pathway modulators.
Quantitative Data Presentation
The results of the HTS assay can be summarized in the following table. This allows for a clear comparison of the activity of test compounds.
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition/Activation | IC50/EC50 (µM) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Positive Control | 10 | |||
| Negative Control | - |
RLU: Relative Light Units
Detailed Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol is adapted from established methods for high-throughput screening of Wnt/β-catenin signaling pathway modulators.[10][11][13]
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
White, opaque 96-well or 384-well microplates
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Wnt3a conditioned media or a known inhibitor like IWR-1-endo)[13]
-
Negative control (DMSO vehicle)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain the TCF/LEF-luciferase reporter HEK293T cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh growth medium.
-
Seed the cells into white, opaque microplates at a density of 5,000-10,000 cells per well in 90 µL of medium.[12]
-
Incubate the plates overnight at 37°C to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. For negative control wells, add 10 µL of medium containing DMSO.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubate at room temperature for 10-15 minutes to ensure complete cell lysis and signal stabilization.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental values.
-
Normalize the data to the negative control (DMSO-treated cells) to determine the percent inhibition or activation.
-
Plot the dose-response curves and calculate the IC50 (for inhibitors) or EC50 (for activators) values using appropriate software.
Application Note 2: High-Throughput Screening for Cytotoxic Compounds
Background
A primary step in the discovery of novel anticancer agents is the screening of compounds for their ability to inhibit cancer cell growth or induce cell death. The NCI-60 human tumor cell line anticancer drug screen is a well-established platform for this purpose.[14][15] A simplified, high-throughput version of this screen can be adapted to evaluate the cytotoxic potential of compounds like this compound against a panel of cancer cell lines. Cell viability can be assessed using various methods, including colorimetric assays (e.g., MTT, MTS) or luminescence-based assays that measure ATP content (e.g., CellTiter-Glo®).[16][17][18]
Experimental Workflow Diagram
Caption: Workflow for a high-throughput cytotoxicity screening assay.
Quantitative Data Presentation
The cytotoxicity data can be presented in a table format for easy comparison across different cell lines and compound concentrations.
| Cell Line | Compound | Concentration (µM) | % Cell Viability | GI50 (µM) |
| MCF-7 (Breast) | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| HCT-116 (Colon) | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| A549 (Lung) | This compound | 0.1 | ||
| 1 | ||||
| 10 |
GI50: The concentration that causes 50% growth inhibition.
Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the principles of the NCI-60 screen and utilizes a common luminescence-based readout for cell viability.[18]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Appropriate cell culture media and supplements for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Clear-bottom, white-walled 96-well or 384-well microplates
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Maintain the cancer cell lines in their respective recommended growth media at 37°C in a 5% CO2 incubator.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into clear-bottom, white-walled microplates at a predetermined optimal density (typically 2,000-5,000 cells per well) in 90 µL of medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
-
Compound Addition:
-
Perform serial dilutions of the test compounds and controls in the appropriate cell culture medium.
-
Add 10 µL of the diluted compounds to the corresponding wells.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent and the assay plates to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescent signal of the treated wells to that of the DMSO-treated control wells.
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Determine the GI50 (the concentration of compound that inhibits cell growth by 50%) from the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE WNT SIGNALING PATHWAY: AGING GRACEFULLY AS A PROTECTIONIST? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Drug Screening Identifies a Potent Wnt Inhibitor that Promotes Airway Basal Stem Cell Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. revvity.com [revvity.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for "Stigmast-5-ene-3,7-dione" in Immunomodulatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-ene-3,7-dione is a phytosterol, a class of compounds known for their diverse biological activities. While direct immunomodulatory data for this compound is limited, related phytosterols like stigmasterol have demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] These effects are often attributed to the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the subsequent reduction in pro-inflammatory cytokine production.[3][4]
These application notes provide a comprehensive overview of standard protocols to assess the immunomodulatory potential of this compound. The methodologies detailed below are standard immunological assays for evaluating the effects of novel compounds on lymphocyte proliferation, cytokine production, and key inflammatory signaling pathways.
Data Presentation: Immunomodulatory Effects of Related Phytosterols
The following tables summarize quantitative data from studies on stigmasterol, a structurally similar phytosterol. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Effect of Stigmasterol on LPS-Induced Inflammatory Responses in Murine Models [2]
| Treatment Group | Fever Response Reduction (%) | Lung Inflammation Score | Survival Rate (%) |
| Stigmasterol (10 mg/kg) | 39.93 ± 10.52 | 6.50 ± 0.54 | Not Reported |
| Stigmasterol (50 mg/kg) | 53.05 ± 5.84 | 4.60 ± 0.40 | 40 |
| Stigmasterol (100 mg/kg) | 77.27 ± 6.25 | 4.10 ± 0.42 | 40 |
Table 2: In Vitro Anti-Inflammatory Effects of Stigmasterol on IL-1β-Stimulated Chondrocytes [3][5]
| Mediator | Cell Type | Stigmasterol Concentration | Inhibition/Reduction |
| MMP-3 mRNA | Human & Mouse | 20 µg/ml | Significant Reduction |
| MMP-13 mRNA | Human & Mouse | 20 µg/ml | Significant Reduction |
| PGE₂ Protein | Human & Mouse | 20 µg/ml | Significant Reduction |
| NF-κB Pathway | Human & Mouse | 20 µg/ml | Counteracted IL-1β-induced activation |
Experimental Protocols
Lymphocyte Proliferation Assay (BrdU Incorporation)
This assay measures the ability of a compound to affect the proliferation of lymphocytes, a key event in the adaptive immune response.
Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells. This incorporated BrdU can be detected by specific antibodies, allowing for the quantification of cell proliferation.[6][7]
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., Phytohemagglutinin [PHA] at 5 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for an additional 4-24 hours.[6][8] The optimal incubation time will depend on the cell type and proliferation rate.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[8]
-
Detection:
-
Wash the wells with wash buffer.
-
Add 100 µL of anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.[8]
-
Wash the wells to remove unbound antibody.
-
-
Substrate Addition and Measurement: Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[8]
Cytokine Production Assay (ELISA)
This assay quantifies the production of key immunomodulatory cytokines, such as TNF-α and IL-6, by immune cells.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein in a sample. A capture antibody is coated onto the plate, followed by the addition of the sample. A detection antibody, conjugated to an enzyme, is then added, and a substrate is used to produce a measurable color change that is proportional to the amount of cytokine present.[9][10]
Protocol for TNF-α and IL-6:
-
Cell Culture and Stimulation:
-
Seed macrophages (e.g., RAW 264.7 cell line) or PBMCs in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at 1 µg/mL, for 24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of standards, controls, and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[12]
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[9]
-
Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes in the dark.[12]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the expression and activation (phosphorylation) of specific proteins involved in inflammatory signaling cascades.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., RAW 264.7 macrophages) with this compound and/or LPS as described for the cytokine assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for assessing the immunomodulatory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Stigmasterol inhibits lipopolysaccharide-induced innate immune responses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ldn.de [ldn.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmgrp.com [bmgrp.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Stigmast-5-ene-3,7-dione" solubility in DMSO and other lab solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmast-5-ene-3,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of this compound?
Based on reports of structurally similar compounds such as Stigmasta-5,22-dien-3,7-dione, this compound is expected to be a solid at room temperature, possibly appearing as a white to off-white or brown powder.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Troubleshooting Guides
Issue: Precipitate formation when diluting a DMSO stock solution in an aqueous buffer or cell culture medium.
-
Cause: this compound is a lipophilic molecule and has limited solubility in aqueous environments. When a concentrated DMSO stock is added to an aqueous solution, the compound can precipitate out.
-
Solution:
-
Lower the final concentration: Try diluting the stock solution to a lower final concentration in your aqueous medium.
-
Increase the percentage of DMSO in the final solution: Be mindful of the tolerance of your experimental system (e.g., cells) to DMSO, as it can be toxic at higher concentrations (typically >0.5-1%).
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound in aqueous solutions. Perform validation experiments to ensure the surfactant does not interfere with your assay.
-
Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.
-
Issue: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution of the compound, degradation, or variability in stock solution preparation.
-
Solution:
-
Ensure complete dissolution: Visually inspect your stock solution to ensure there are no visible particles. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.
-
Prepare fresh stock solutions: It is recommended to prepare fresh stock solutions for each experiment or to store aliquots of a larger stock solution at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in DMSO over long periods has not been extensively documented.
-
Accurate pipetting: Use calibrated pipettes for preparing stock and working solutions to ensure concentration accuracy.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Remarks |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions for biological assays. |
| Ethanol | Likely Soluble | May require gentle warming. Suitable for some experimental applications. |
| Methanol | Likely Soluble | Similar to ethanol, may require warming. |
| Water | Insoluble | Not recommended as a primary solvent. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Dilutions from a DMSO stock may be possible at very low concentrations. |
Note: The solubility data in this table is estimated based on the chemical structure of this compound and solubility information for analogous steroidal compounds. Researchers should perform their own solubility tests for their specific experimental needs.
Experimental Protocols
Protocol for the Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube or vial. Perform this in a fume hood and use appropriate personal protective equipment (PPE).
-
Adding the Solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for dissolving this compound.
References
Technical Support Center: Synthesis of Stigmast-5-ene-3,7-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Stigmast-5-ene-3,7-dione synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound from stigmasterol?
The most common strategy involves the direct oxidation of the 3-hydroxyl group and the allylic C-7 position of the stigmasterol backbone. This is typically achieved using a suitable oxidizing agent, such as a chromium(VI)-based reagent.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include achieving complete oxidation at both the C-3 and C-7 positions, minimizing the formation of side products, and effectively purifying the desired dione from the reaction mixture. Low yields are a common issue if the reaction conditions are not optimized.
Q3: What are the expected spectroscopic signatures for this compound?
In the ¹³C NMR spectrum, characteristic peaks for the ketone groups at C-3 and C-7 are expected around δ 199.44 ppm and δ 202.26 ppm, respectively. The α,β-unsaturated ketone system is indicated by signals at δ 161.03 ppm (C-5) and δ 125.43 ppm (C-6). In the ¹H NMR spectrum, the vinylic proton at C-6 typically appears as a singlet around δ 6.16 ppm.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete oxidation of the starting material or intermediates.- Formation of side products due to over-oxidation or other reactions.- Suboptimal reaction conditions (temperature, reaction time, stoichiometry). | - Increase the molar equivalents of the oxidizing agent.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Optimize the reaction temperature and time. Lower temperatures may increase selectivity, while longer reaction times may be needed for complete conversion.- Consider using a milder and more selective oxidizing agent like Pyridinium chlorochromate (PCC). |
| Presence of Stigmast-5-en-3-ol-7-one (mono-oxidized product) | The oxidation at the C-3 hydroxyl group is incomplete. | - Increase the amount of oxidizing agent.- Extend the reaction time to allow for the oxidation of the C-3 hydroxyl group. |
| Formation of Epoxide or Dihydroxylated Byproducts | The double bond at C-5 is susceptible to epoxidation or dihydroxylation, especially with strong, non-selective oxidizing agents. | - Use a more selective allylic oxidizing agent.- Carefully control the reaction temperature, as lower temperatures can disfavor side reactions.- Consider protecting the double bond, although this adds extra steps to the synthesis. |
| Difficult Purification of the Final Product | The polarity of the desired dione may be similar to that of the starting material or side products. | - Utilize column chromatography with a carefully selected eluent system. A gradient of ethyl acetate in hexane is often effective.- Recrystallization from a suitable solvent system can be used for final purification. |
| Reaction Does Not Proceed to Completion | - Inactive or degraded oxidizing agent.- Insufficient activation of the oxidizing agent. | - Use freshly prepared or properly stored oxidizing agent.- Ensure the reaction is carried out under anhydrous conditions if required by the chosen reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Jones Oxidation
This protocol is adapted from general procedures for the oxidation of steroidal alcohols.
Materials:
-
Stigmasterol
-
Acetone (anhydrous)
-
Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting to 100 ml with water)
-
Isopropyl alcohol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve stigmasterol (1 equivalent) in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-yellow to green/brown.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding isopropyl alcohol dropwise until the orange color disappears and a persistent green color is observed.
-
Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for Steroid Synthesis (Illustrative)
| Oxidizing Agent | Typical Substrate | Advantages | Disadvantages | Reported Yields (for similar transformations) |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Secondary Alcohols | Strong oxidizing agent, readily available, relatively inexpensive. | Not very selective, can lead to over-oxidation and side reactions, harsh acidic conditions. | 40-60% |
| Pyridinium Chlorochromate (PCC) | Primary and Secondary Alcohols | Milder and more selective than Jones reagent, can be used in non-aqueous solvents. | Carcinogenic, requires careful handling and disposal. | 60-80% |
| Collins Reagent (CrO₃·2Py in CH₂Cl₂) | Primary and Secondary Alcohols | Selective for the oxidation of alcohols to aldehydes and ketones, neutral conditions. | Hygroscopic, can be difficult to prepare and handle. | 50-70% |
| Oppenauer Oxidation (e.g., Aluminum isopropoxide/acetone) | Secondary Alcohols | Mild and selective for secondary alcohols, avoids acidic conditions. | Reversible reaction, may require a large excess of the ketone. | 50-70% |
Note: The yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
References
"Stigmast-5-ene-3,7-dione" stability and degradation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmast-5-ene-3,7-dione. The information provided is intended to assist in understanding and addressing potential stability and degradation issues in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, as a steroidal α,β-unsaturated ketone, is susceptible to several degradation pathways in aqueous solutions. The primary concerns include:
-
Hydrolysis: The enone functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The double bond and allylic positions are prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.
-
Isomerization: The double bond may be susceptible to isomerization under certain pH and temperature conditions.
-
Low Aqueous Solubility: Like many steroids, this compound has low water solubility, which can lead to precipitation and inaccurate concentration measurements.[1]
Q2: What are the likely degradation products of this compound in an aqueous environment?
A2: Based on the structure of this compound, potential degradation products could include:
-
Hydroxylated derivatives: Oxidation can lead to the formation of hydroxylated species at various positions on the steroid backbone.
-
Epoxides: Oxidation of the double bond can form epoxides.
-
Products of Michael addition: The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophiles present in the solution.
-
Isomers: Shift of the double bond to a thermodynamically more stable position.
Q3: How can I prepare a stable aqueous solution of this compound for my experiments?
A3: Due to its low aqueous solubility, preparing a stable solution requires careful consideration. Here are some recommendations:
-
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent such as ethanol, methanol, or DMSO to initially dissolve the compound before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Surfactants: The use of non-ionic surfactants can help to increase the solubility and stability of steroids in aqueous media.
-
pH Control: Prepare your solutions in a buffered system to maintain a stable pH, preferably close to neutral (pH 7.0-7.4), unless the experimental design requires otherwise.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh before each experiment to minimize degradation.
-
Storage: If short-term storage is necessary, store the solution protected from light at 2-8°C. For longer-term storage, consider storing aliquots at -20°C or -80°C, but be aware of potential freeze-thaw instability.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products.[2][3][4][5][6] Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used technique for the analysis of steroids. A reversed-phase C18 column is often a good starting point. The α,β-unsaturated ketone chromophore should provide good UV absorbance.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and specificity and is invaluable for identifying unknown degradation products.[5][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound or its derivatives are thermally stable and volatile.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., ethanol, DMSO), ensuring it does not exceed the tolerance of your experimental system.- Consider the use of a non-ionic surfactant.- Prepare a more dilute solution. |
| Loss of compound over time in solution | Degradation of the compound. | - Prepare solutions fresh before use.- Store stock solutions in an appropriate solvent (e.g., ethanol) at low temperature (-20°C or -80°C) and protected from light.- Investigate the effect of pH on stability and use an appropriate buffer. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.- Use LC-MS to identify the mass of the new peaks and elucidate their structures. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).- Include stability checks of your dosing solutions as part of your experimental design. |
Quantitative Data Summary
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 85 | 65 |
| 5.0 | 95 | 88 |
| 7.4 | 98 | 95 |
| 9.0 | 90 | 78 |
Table 2: Hypothetical Temperature and Light Stability of this compound in Aqueous Solution (pH 7.4)
| Condition | % Remaining after 24 hours |
| 4°C, protected from light | >99 |
| 25°C, protected from light | 98 |
| 25°C, exposed to ambient light | 92 |
| 40°C, protected from light | 88 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve in 100% ethanol (or DMSO) to a final concentration of 10 mM.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution (100 µM):
-
Dilute the 10 mM stock solution 1:100 in your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Ensure the final concentration of the organic solvent is low (e.g., <1%) and does not affect your experiment.
-
Prepare this working solution fresh before each experiment.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3][4][9]
-
Acid Hydrolysis:
-
Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Incubate this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate this compound solution at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose this compound solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis:
-
Analyze all samples by a suitable analytical method (e.g., HPLC-UV) alongside a control sample (untreated).
-
Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry [escholarship.org]
- 9. biopharminternational.com [biopharminternational.com]
Overcoming poor solubility of "Stigmast-5-ene-3,7-dione" in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmast-5-ene-3,7-dione. Our goal is to help you overcome challenges related to its poor solubility in cell culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous media?
This compound is a naturally occurring steroidal compound. Its chemical structure is largely hydrophobic (water-repelling) due to a high carbon-to-heteroatom ratio, making it inherently difficult to dissolve in polar solvents like water and cell culture media.
Q2: What are the known biological activities of this compound?
Research on the precise biological activities of this compound is ongoing. However, studies on structurally similar compounds, such as other stigmasterol derivatives, have shown a range of biological effects, including cytotoxic activity against various cancer cell lines. For instance, a related compound, stigmasta-5,22-dien-3,7-dione, has demonstrated cytotoxic effects against breast cancer cells.[1][2][3] It is important to empirically determine the specific activity and optimal concentration for your cell line of interest.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound. Other organic solvents such as ethanol or methanol can also be used. It is crucial to use a minimal amount of the organic solvent to dissolve the compound and to be aware of the final solvent concentration in your cell culture medium, as high concentrations can be toxic to cells.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final culture medium. Try testing a range of lower concentrations.
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture. You should always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the media: Adding the compound's stock solution to cell culture media that has been pre-warmed to 37°C can improve solubility.
-
Increase mixing efficiency: Ensure the solution is mixed thoroughly by gentle vortexing or inversion immediately after adding the stock solution to the media.
Q5: Are there alternative methods to improve the solubility of this compound in my experiments?
Yes, several formulation strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents like polyethylene glycol (PEG) can be explored.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
It is essential to test the effects of any solubilizing agent on your specific cell line to ensure it does not interfere with the experimental outcomes.
Troubleshooting Guides
Issue 1: Preparing a Stock Solution
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually while vortexing.- Try a stronger organic solvent like DMSO if you are using ethanol or methanol.- Gentle warming (to no more than 37°C) and sonication can also aid dissolution. |
| The stock solution appears cloudy or has visible particles. | The compound has not fully dissolved or has precipitated out of the concentrated solution. | - Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used.- Consider preparing a fresh, less concentrated stock solution. |
Issue 2: Diluting the Stock Solution in Cell Culture Media
| Problem | Possible Cause | Suggested Solution |
| Immediate and heavy precipitation upon adding the stock solution to the media. | "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. | - Add the stock solution dropwise to the vortexing media.- Perform serial dilutions in pre-warmed media to gradually reduce the organic solvent concentration.- Decrease the concentration of the stock solution. |
| The media becomes cloudy over time after adding the compound. | The compound is slowly precipitating at the experimental concentration and temperature. | - Lower the final concentration of the compound in the media.- Incorporate a low percentage of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) in your media.- Consider using a cyclodextrin-based formulation. |
| Inconsistent experimental results between replicates. | Uneven distribution of the compound due to partial precipitation. | - Ensure thorough mixing after adding the compound to the media.- Prepare a fresh final dilution for each experiment and use it immediately.- Visually inspect the media for any signs of precipitation before adding it to the cells. |
Data Presentation
The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are approximate values based on the behavior of structurally similar steroids, and empirical determination is recommended for your specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | > 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~ 5 mg/mL | Can be used as an alternative to DMSO. |
| Methanol | ~ 2 mg/mL | Lower solubility compared to DMSO and ethanol. |
| Water | Insoluble | Not suitable for direct dissolution. |
| Cell Culture Media (e.g., DMEM, RPMI) | < 10 µM | Solubility is highly dependent on media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 426.67 g/mol ).
-
Procedure: a. Aseptically weigh the calculated amount of this compound powder into a sterile microcentrifuge tube. b. Add the required volume of sterile DMSO to the tube. c. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium (pre-warmed to 37°C), sterile conical tubes, vortex mixer.
-
Procedure for a 10 µM final concentration: a. Intermediate Dilution (Recommended): i. Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This results in a 1 mM solution. ii. Gently vortex the intermediate dilution. b. Final Dilution: i. Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in the desired 10 µM working solution. ii. Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed media. c. Mixing: Immediately after adding the compound, cap the tube and gently vortex or invert several times to ensure a homogenous solution. d. Application: Use the freshly prepared working solution for your cell-based assays immediately to minimize the risk of precipitation.
Mandatory Visualization
Caption: A flowchart outlining the experimental workflow and troubleshooting steps for dissolving this compound in cell culture media.
Caption: A diagram illustrating a potential signaling pathway for this compound, based on the general mechanism of steroid hormones.
References
Technical Support Center: Synthesis and Purification of Stigmast-5-ene-3,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Stigmast-5-ene-3,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is stigmasterol.[1] Stigmasterol is an abundant plant sterol that possesses the required stigmastane skeleton and a C5-C6 double bond, which directs oxidation to the allylic C7 position.[2]
Q2: What are the typical reaction types used to synthesize this compound from stigmasterol?
The synthesis of this compound from stigmasterol typically involves oxidation reactions.[3] Specifically, allylic oxidation is employed to introduce a ketone at the C7 position, followed by oxidation of the C3 hydroxyl group.
Q3: What are the expected major side products in the synthesis of this compound?
During the synthesis of this compound, several side products can be formed. The most common include:
-
Stigmast-5-ene-3β-ol-7-one: This is an intermediate where only the C7 position has been oxidized. Its presence indicates an incomplete reaction.
-
7α/β-Hydroxystigmasterol: Incomplete oxidation at the C7 position can lead to the formation of the 7-hydroxy intermediate.[4]
-
5,6-Epoxystigmast-22-en-3β-ol: The C5-C6 double bond is susceptible to epoxidation, leading to the formation of 5,6-epoxy derivatives.[3][4]
-
Over-oxidized products: More extensive oxidation can lead to the formation of additional keto groups or other oxidized species.
-
Stigmast-4-ene-3,6-dione: Under certain acidic or basic conditions, rearrangement of the double bond can occur.
Q4: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound is the separation of the desired product from structurally similar side products. These compounds often have very similar polarities, making separation by standard column chromatography difficult. Additionally, the presence of isomeric impurities can further complicate purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction; Suboptimal reaction conditions (temperature, time, reagent stoichiometry); Degradation of the product. | Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize reaction parameters. Work up the reaction under mild conditions to prevent degradation. |
| Presence of starting material in the final product | Insufficient amount of oxidizing agent; Short reaction time. | Increase the molar equivalents of the oxidizing agent. Extend the reaction time and monitor by TLC. |
| Formation of multiple side products | Non-selective oxidizing agent; Harsh reaction conditions. | Use a more selective oxidizing agent for allylic oxidation (e.g., CrO₃, PCC). Maintain strict control over the reaction temperature. |
| Difficulty in separating the product from side products by column chromatography | Similar polarity of the product and impurities. | Employ advanced chromatographic techniques such as Flash Chromatography with a high-resolution column, or Preparative HPLC. Consider using a different solvent system to improve separation. Recrystallization may also be an effective purification method if a suitable solvent is found. |
| Product degradation during purification | Sensitivity of the dione to acidic or basic conditions on silica gel. | Use deactivated silica gel (e.g., with triethylamine) for chromatography. Minimize the time the compound is on the column. |
Quantitative Data Summary
The following table summarizes the expected and reported properties of this compound and its potential side products. This information can be useful for identification during purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity |
| Stigmasterol (Starting Material) | C₂₉H₄₈O | 412.70 | Low |
| This compound (Product) | C₂₉H₄₆O₂ | 426.68 | Medium |
| Stigmast-5-ene-3β-ol-7-one | C₂₉H₄₈O₂ | 428.69 | Medium-High |
| 7-Hydroxystigmasterol | C₂₉H₅₀O₂ | 430.71[5] | High |
| 5,6-Epoxystigmast-22-en-3β-ol | C₂₉H₄₈O₂ | 428.69[3] | Medium-High |
Experimental Protocols
Note: The following is a generalized protocol inferred from the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound from Stigmasterol
-
Protection of the 3-hydroxyl group (Optional but recommended):
-
Dissolve stigmasterol in dichloromethane.
-
Add a protecting group reagent (e.g., TBDMSCl) and a base (e.g., imidazole).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the protected stigmasterol.
-
-
Allylic Oxidation at C7:
-
Dissolve the (protected) stigmasterol in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent (e.g., chromium trioxide) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography to obtain the 7-keto intermediate.
-
-
Deprotection of the 3-hydroxyl group (if protected):
-
Dissolve the 7-keto protected intermediate in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF).
-
Stir until the reaction is complete (monitor by TLC).
-
Work up and purify the 7-keto-3-hydroxy intermediate.
-
-
Oxidation of the 3-hydroxyl group:
-
Dissolve the 7-keto-3-hydroxy intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., PCC or Dess-Martin periodinane).
-
Stir at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the crude product.
-
Purification Protocol
-
Column Chromatography:
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column.
-
Elute the column and collect fractions.
-
Analyze the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Preparative HPLC (if necessary):
-
If column chromatography does not provide sufficient purity, use preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile in water).
-
Inject the partially purified product and collect the peak corresponding to this compound.
-
Remove the solvent to obtain the pure product.
-
-
Recrystallization:
-
Dissolve the purified product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting purification of this compound.
References
- 1. Stigmasterol - Wikipedia [en.wikipedia.org]
- 2. Antioxidant effects of phytosterol and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stigmast-5-ene-3,7-diol | C29H50O2 | CID 129682818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stigmast-5-ene-3,7-dione Concentration for Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Stigmast-5-ene-3,7-dione in cytotoxicity assays. Here, you will find troubleshooting guidance and frequently asked questions to navigate potential challenges during your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential application?
A1: this compound is a derivative of the plant sterol stigmasterol.[1] Stigmasterol and its derivatives have garnered interest in pharmacological research due to their potential anti-cancer, anti-inflammatory, and immunomodulatory properties.[2][3][4] As such, this compound is likely being investigated for its cytotoxic effects against various cancer cell lines.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: Specific cytotoxicity data for this compound is not widely published. However, based on studies of structurally similar stigmasterol derivatives, a broad starting range of 1 µM to 100 µM is recommended for initial screening. For instance, derivatives like 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol have shown EC50 values in the range of 16-23 µM in breast cancer cell lines.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration range and the IC50 value for your specific cell line.
Q3: How should I dissolve this compound for my experiments?
A3: this compound, like its parent compound stigmasterol, is a hydrophobic molecule and is sparingly soluble in aqueous solutions.[5] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] For cell-based assays, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells, typically below 0.5% for DMSO.[7]
Q4: How stable is this compound in cell culture medium?
Q5: What type of control experiments should I include in my cytotoxicity assay?
A5: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any cytotoxic effects of the solvent itself.
-
Untreated Control (Negative Control): Cells that are not exposed to either the compound or the vehicle. This represents 100% cell viability.
-
Positive Control: A compound known to induce cytotoxicity in your cell line (e.g., doxorubicin, staurosporine). This confirms that the assay is working correctly.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Compound precipitation in culture medium | - Poor solubility of this compound- Exceeding the solubility limit in the final dilution | - Prepare the final dilutions in pre-warmed culture medium and vortex gently before adding to the cells.- Consider using a surfactant like Tween 80 at a low, non-toxic concentration to improve solubility.[6]- If precipitation persists, lower the highest concentration in your dose-response curve. |
| No cytotoxic effect observed even at high concentrations | - Cell line is resistant to the compound- Insufficient incubation time- Compound degradation | - Test the compound on a different, potentially more sensitive cell line.- Extend the incubation period (e.g., from 24h to 48h or 72h).- Prepare fresh dilutions of the compound for each experiment. |
| High background signal in the assay | - Contamination of cell cultures (e.g., mycoplasma)- Reagent interference with the compound | - Regularly test cell lines for mycoplasma contamination.- Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various stigmasterol derivatives against different cell lines. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| Stigmasta-5,22-dien-3,7-dione | Whole blood (oxidative burst) | - | 15.6 ± 2.1 | [4] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (breast cancer) | Resazurin | 21.92 | [1][2] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (breast cancer) | Resazurin | 22.94 | [1][2] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (breast cancer) | Resazurin | 16.82 | [1][2] |
| Stigmast-5-en-3-ol | HL-60 (leukemia) | - | 37.82 µg/ml | [10] |
| Stigmast-5-en-3-ol | MCF-7 (breast cancer) | - | 45.17 µg/ml | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include vehicle control and untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Postulated signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Troubleshooting inconsistent results in "Stigmast-5-ene-3,7-dione" experiments
Technical Support Center: Stigmast-5-ene-3,7-dione Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided aims to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
1. My experimental results with this compound are not consistent. What are the common causes?
Inconsistent results in experiments involving this compound can arise from several factors:
-
Compound Stability and Storage: Like many steroidal compounds, this compound's stability can be sensitive to storage conditions. Improper storage can lead to degradation of the compound, affecting its biological activity. It is recommended to store it at 10°C - 25°C as suggested for similar compounds.[1]
-
Solvent Effects: The choice of solvent for dissolving this compound and the final solvent concentration in the cell culture medium can significantly impact experimental outcomes. High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the compound. It is crucial to maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
-
Assay-Specific Variability: The type of assay used (e.g., MTT, SRB, apoptosis assays) can have inherent variability. Ensure that the chosen assay is appropriate for the experimental question and that it is performed consistently.
-
Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions can lead to significant variations in the final concentration of the compound being tested.
2. I am observing lower-than-expected bioactivity of this compound in my cancer cell lines. What could be the reason?
Several factors could contribute to lower-than-expected bioactivity:
-
Compound Purity: Verify the purity of your this compound sample. Impurities can interfere with its activity.
-
Cell Line Resistance: The selected cancer cell lines might be inherently resistant to the compound's mechanism of action. It is advisable to test a panel of cell lines with different genetic backgrounds.
-
Suboptimal Concentration Range: The effective concentration range might be different from what is being tested. A broad dose-response curve should be established to determine the optimal concentration range.
-
Incubation Time: The duration of treatment may not be sufficient for the compound to exert its biological effect. Time-course experiments are recommended to identify the optimal incubation period.
-
Mechanism of Action: The compound may act through a specific signaling pathway that is not active in the chosen cell line. Stigmasterol and its derivatives have been shown to induce apoptosis through the mitochondria-mediated pathway, involving proteins like Bax and caspases.[2]
3. How should I prepare and store this compound solutions?
For optimal results, follow these guidelines for preparing and storing this compound solutions:
-
Solvent Selection: Use a high-purity solvent in which the compound is readily soluble, such as DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C is acceptable.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Cell confluency at the time of treatment varies. | Standardize the cell seeding density and incubation time before adding the compound to achieve consistent confluency (e.g., 70-80%). | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Degradation of the compound. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. | |
| IC50 values are consistently higher than expected. | Low cell sensitivity. | Test on a different, potentially more sensitive, cell line. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. | |
| Inactivation by serum proteins. | Consider reducing the serum concentration in the culture medium during treatment, if compatible with cell health. |
Guide 2: Unexpected Results in Apoptosis Assays
| Symptom | Possible Cause | Suggested Solution |
| No significant increase in apoptotic markers (e.g., caspase activity, Annexin V staining). | The compound may induce a different form of cell death (e.g., necrosis, autophagy). | Use assays that can distinguish between different cell death mechanisms. |
| The concentration of the compound is too low to induce apoptosis. | Perform a dose-response experiment to identify the apoptotic concentration range. | |
| The timing of the assay is not optimal. | Conduct a time-course experiment to capture the peak of the apoptotic response. | |
| High background in control cells. | Poor cell health or harsh experimental conditions. | Ensure optimal cell culture conditions and gentle handling of cells during the assay. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical mitochondria-mediated apoptosis pathway induced by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Stigmast-5-ene-3,7-dione and Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from "Stigmast-5-ene-3,7-dione" in fluorescent assays. While specific data on the fluorescent properties of this compound are not extensively documented, this guide offers troubleshooting strategies and frequently asked questions based on established principles of small molecule interference in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A: While there is no specific literature detailing the fluorescent properties of this compound, it is possible for it to interfere with fluorescent assays. Small molecules, particularly those with conjugated ring systems, can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the signal of fluorescent probes.[1][2] Such interference can lead to false positives or false negatives in your results.[1]
Q2: What are the common types of interference I should be aware of?
A: The two primary types of interference from a test compound in a fluorescent assay are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal (a potential false positive).[1]
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter, leading to an artificially low signal (a potential false negative).[3]
Q3: How can I determine if this compound is autofluorescent at my assay's wavelengths?
A: You can perform a simple control experiment. Prepare a sample containing only this compound in your assay buffer and measure the fluorescence at the same excitation and emission wavelengths used for your main experiment. A significant signal in this control well indicates autofluorescence.[3]
Q4: What should I do if my compound is autofluorescent?
A: If autofluorescence is detected, you can try several strategies:
-
Spectral Shift: If possible, switch to a fluorescent probe that excites and emits at wavelengths where the compound does not fluoresce.
-
Pre-read Correction: Measure the fluorescence of the wells containing this compound before adding your fluorescent reporter. This baseline reading can then be subtracted from the final measurement.[3]
-
Time-Resolved Fluorescence (TRF): If available, using a TRF-based assay can help, as the long-lived fluorescence of the reporter can be distinguished from the short-lived background fluorescence of the compound.
Q5: How can I test for fluorescence quenching?
A: To check for quenching, compare the signal of your fluorescent reporter in the presence and absence of this compound. A significant decrease in the reporter's signal in the presence of the compound suggests quenching.[3]
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
Step 1: Initial Interference Screening
This initial step helps to identify if the compound has any inherent fluorescent properties that could affect your assay.
Experimental Protocol: Interference Screening
-
Prepare Control Wells:
-
Compound Only: Wells containing your highest concentration of this compound in the assay buffer.
-
Reporter Only: Wells containing the fluorescent reporter/substrate in the assay buffer.
-
Reporter + Compound: Wells containing both the fluorescent reporter and your highest concentration of this compound.
-
Buffer Only: Wells containing only the assay buffer.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measurement: Read the plate using the same fluorescence excitation/emission wavelengths and instrument settings as your primary assay.
-
Data Analysis:
-
Autofluorescence: Compare the signal from the "Compound Only" wells to the "Buffer Only" wells. A significantly higher signal indicates autofluorescence.
-
Quenching: Compare the signal from the "Reporter + Compound" wells to the "Reporter Only" wells. A significantly lower signal suggests quenching.
-
Data Interpretation Table
| Observation in Control Wells | Potential Interference |
| High signal in "Compound Only" | Autofluorescence |
| Low signal in "Reporter + Compound" | Quenching |
| No significant change | No direct spectral interference |
Step 2: Workflow for Mitigating Interference
Based on the results from the initial screening, follow the appropriate workflow to mitigate the observed interference.
Caption: Workflow for identifying and mitigating fluorescent assay interference.
Step 3: Advanced Troubleshooting for Non-Specific Effects
Even if direct spectral interference is not observed, the compound may still affect the assay through other mechanisms.
Q: My compound shows activity, but this is not confirmed in follow-up assays. What could be the cause?
A: This discrepancy often points to non-specific assay interference rather than true target engagement.[3] Two common causes are:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that may interfere with assay components.
-
Chemical Reactivity: The compound may react directly with assay reagents, such as the enzyme or substrate.
Experimental Protocol: Detecting Compound Aggregation
-
Detergent Addition: Add a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-20, to your assay buffer.[3]
-
Re-run Assay: Perform your assay with this compound in the presence and absence of the detergent.
-
Analyze Results: If the apparent activity of the compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.[3]
Caption: Workflow for investigating compound aggregation in assays.
By following these troubleshooting guides and considering the potential for interference, researchers can more confidently interpret their data when working with this compound in fluorescent assays.
References
Long-term storage and stability of "Stigmast-5-ene-3,7-dione"
This technical support center provides guidance on the long-term storage, stability, and handling of Stigmast-5-ene-3,7-dione for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, which contains an α,β-unsaturated ketone, it is susceptible to several degradation pathways common to steroidal enones. These include:
-
Oxidation: The double bond and the allylic positions in the steroid ring are susceptible to oxidation. This can lead to the formation of epoxides, hydroxylation, or other oxidative cleavage products.
-
Hydrolysis: Although generally stable, under extreme pH conditions, the ketone functional groups could potentially undergo reactions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in molecules with chromophores like the enone system, leading to isomerization or degradation.
-
Microbial Degradation: Like other steroids, this compound may be susceptible to microbial degradation, which often involves hydroxylation and cleavage of the steroid rings.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be identified by a change in physical appearance (e.g., color change, clumping), or more definitively through analytical techniques. Purity assessment by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can reveal the presence of impurity peaks. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions of your sample. Ensure it has been stored in a tightly sealed container, protected from light, at the recommended temperature. If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound for your experiments.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Prepare a fresh solution using high-purity solvent and a clean syringe and vial. Run a blank (solvent only) to check for solvent-related impurities.
-
-
Possible Cause 3: Interaction with laboratory materials.
-
Solution: Steroids can sometimes adsorb to certain plastics.[2] If you are using plastic containers or pipette tips, consider switching to glass or low-adsorption plastics.
-
Issue: The biological activity of my this compound appears to be lower than expected.
-
Possible Cause: Degradation of the compound.
-
Solution: As mentioned above, assess the purity of your sample using a suitable analytical method like HPLC. If degradation is confirmed, a new sample should be used. To prevent future degradation, adhere strictly to the recommended storage and handling guidelines.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C | To minimize thermally induced degradation. |
| Light | Store in the dark (amber vial or in a light-blocking container) | To prevent photodegradation of the α,β-unsaturated ketone system. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, glass vial | To prevent moisture absorption and interaction with plastic surfaces. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).
-
Characterize the major degradation products using LC-MS/MS and NMR if necessary.
-
Visualizations
References
Preventing precipitation of "Stigmast-5-ene-3,7-dione" in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and storage of "Stigmast-5-ene-3,7-dione" stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound, a stigmastane-type steroid, is expected to have low aqueous solubility. For preparing stock solutions, organic solvents are necessary. Based on the solubility of structurally similar steroids like stigmasterol, the recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For many biological assays, DMSO is a common choice due to its high solubilizing capacity for hydrophobic compounds. However, the final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cellular toxicity.[2]
Q2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer or cell culture medium. Why did this happen and how can I prevent it?
A2: This phenomenon, known as "solvent-shifting" or "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous medium. Rapid dilution causes the compound to crash out of the solution.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Pre-warm the Medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.[2]
-
Gentle Agitation: Slowly add the stock solution to the aqueous medium while gently vortexing or swirling to promote rapid mixing and prevent localized high concentrations.[2]
-
Use of a Co-solvent: In some cases, using a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility.[3][4][5] Ethanol is a commonly used co-solvent for this purpose.[6][7]
Q3: My this compound stock solution precipitated after being stored at a low temperature. What should I do?
A3: Precipitation upon freezing is a common issue for concentrated stock solutions. To redissolve the compound, you can:
-
Gentle Warming: Warm the vial in a 37°C water bath for a few minutes.
-
Vortexing/Sonication: After warming, vortex the solution vigorously. If the precipitate persists, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Ensure all precipitate is completely redissolved before use. If the precipitate does not redissolve, the solution may be oversaturated, and preparing a new, potentially less concentrated, stock solution is recommended.
To minimize this issue, it is advisable to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with your "this compound" solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the powdered compound to the solvent. | The solvent is not suitable or the compound concentration exceeds its solubility limit. | - Try a different solvent (e.g., switch from ethanol to DMSO).- Increase the volume of the solvent to lower the concentration.- Gently warm the solution while stirring or vortexing. |
| Precipitate forms when diluting the stock solution into an aqueous medium. | Solvent-shifting precipitation due to poor aqueous solubility. | - Perform a stepwise (serial) dilution.- Pre-warm the aqueous medium to 37°C.- Add the stock solution slowly while gently agitating the medium.- Consider using a co-solvent like ethanol in the final solution (if compatible with your experiment). |
| The solution becomes cloudy over time after dilution. | The diluted solution is supersaturated and precipitation is occurring slowly. The temperature of the solution may have decreased. | - Ensure the final concentration in the aqueous solution is below the solubility limit of this compound in that medium.- Maintain a constant temperature for your experimental setup. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex or sonicate to redissolve.- If precipitation persists, prepare a fresh stock solution.- Prepare single-use aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Solvent | Stigmasterol Solubility | Reference |
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~0.1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| Benzene | Very soluble | [8] |
| Ethyl ether | Very soluble | [8] |
Note: The actual solubility of "this compound" may vary. It is recommended to perform a solubility test for your specific application.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₂₉H₄₆O₂) is approximately 426.67 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 426.67 g/mol = 0.0042667 g = 4.27 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
For difficult-to-dissolve compounds, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
-
Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
Objective: To verify the concentration and purity of the prepared stock solution.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column is commonly used for steroid analysis.[9][10]
Mobile Phase and Gradient:
-
A common mobile phase for steroid analysis is a mixture of acetonitrile and water or methanol and water.[10][11] The exact ratio and gradient will need to be optimized for this compound. A good starting point could be a gradient elution from 50:50 acetonitrile:water to 100% acetonitrile.
Procedure:
-
Prepare Standards: Prepare a series of calibration standards of this compound with known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stock solution with the mobile phase to a concentration that falls within the range of your calibration standards.
-
HPLC Analysis:
-
Inject the standards and the diluted stock solution sample into the HPLC system.
-
Monitor the elution at a suitable UV wavelength (e.g., around 240-250 nm, which is typical for steroids with conjugated ketones).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of your stock solution by comparing its peak area to the calibration curve.
-
Assess the purity of your stock solution by examining the chromatogram for any impurity peaks.
-
Visualizations
Caption: Workflow for preparing and quality controlling a this compound stock solution.
Caption: A decision tree for troubleshooting precipitation issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. akjournals.com [akjournals.com]
"Stigmast-5-ene-3,7-dione" quality control and purity assessment
Welcome to the Technical Support Center for Stigmast-5-ene-3,7-dione. This resource is designed to assist researchers, scientists, and drug development professionals with the quality control and purity assessment of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a naturally occurring steroid derivative that has been isolated from the roots, leaves, and twigs of Penianthus longifolius. As a member of the stigmastane class of steroids, it is of interest to researchers for its potential biological activities, which may be similar to other phytosteroids that have shown anti-inflammatory, anti-cancer, and cholesterol-lowering properties. Its quality control is crucial for accurate in-vitro and in-vivo studies.
Q2: What are the critical quality attributes to consider for this compound?
The critical quality attributes for this compound include:
-
Purity: The percentage of the active compound, free from impurities.
-
Identity: Confirmation of the chemical structure.
-
Impurities: Identification and quantification of any process-related or degradation impurities.
-
Stability: The ability of the compound to retain its quality attributes over time under specified storage conditions.
Q3: Which analytical techniques are most suitable for the purity assessment of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the purity of this compound due to the presence of a chromophore in its α,β-unsaturated ketone structure. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities and for structural confirmation. For definitive structural elucidation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH. Use a new column or a guard column. Reduce sample concentration. |
| Ghost peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use fresh, high-purity solvents. Implement a thorough needle wash program. Inject a blank run. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure proper mobile phase mixing and pump performance. Use a column oven for temperature control. |
| Low signal intensity | Low sample concentration; Incorrect detection wavelength. | Concentrate the sample. Determine the optimal UV wavelength by scanning the UV spectrum of the compound. |
Purity Assessment and Impurity Profiling
Q4: What are the potential impurities associated with this compound?
Potential impurities can originate from the synthetic route or degradation.
-
Process-related impurities: These can include starting materials, reagents, and intermediates from the synthesis process. For instance, if synthesized from β-sitosterol (Stigmast-5-en-3β-ol), residual starting material or incompletely oxidized intermediates could be present. Isomers, such as Stigmast-4-ene-3,6-dione, could also be formed.
-
Degradation products: Forced degradation studies on the related compound stigmasterol suggest that stigmastane derivatives can be susceptible to degradation under acidic and oxidative conditions. Potential degradation products could result from isomerization, oxidation, or cleavage of the steroid nucleus or side chain.
Q5: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential for developing stability-indicating methods. A systematic approach involves exposing the compound to various stress conditions as recommended by ICH guidelines.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Isomerization of the double bond, hydration, or other acid-catalyzed rearrangements. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Steroidal ketones are generally more stable to base, but epimerization or other rearrangements are possible. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Epoxidation of the double bond, oxidation of the ketone groups, or side-chain oxidation. |
| Thermal Degradation | Dry heat at 80-100°C for 48-72 hours | Dehydration, isomerization, or decomposition. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period | Photochemical rearrangements or degradation. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 60% B to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% B to 60% B
-
30-35 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Due to the α,β-unsaturated ketone chromophore, a wavelength in the range of 240-250 nm is recommended. The optimal wavelength should be determined by obtaining a UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: Identification and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10 min.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with agents like MSTFA may be necessary if closely related sterols with hydroxyl groups are expected as impurities.
Visualizations
Caption: Workflow for Quality Control of this compound.
Caption: Potential Degradation Pathways of this compound.
Minimizing off-target effects of "Stigmast-5-ene-3,7-dione" in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Stigmast-5-ene-3,7-dione in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a derivative of the phytosterol stigmasterol.[1] While its mechanism of action is not fully elucidated, studies have shown that it and related stigmasterol derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer and leukemia.[2][3] It is important to note that the specific molecular targets of this compound are not well-characterized.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are interactions of a compound with cellular components other than its intended biological target.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the compound's mechanism of action.[5] With a steroidal scaffold, this compound has the potential to interact with a range of cellular proteins, including nuclear receptors and enzymes involved in steroid metabolism, which may contribute to off-target effects.
Q3: What are some general strategies to minimize off-target effects when using this compound?
A3: Several key strategies can help minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimal concentration of this compound that elicits the desired on-target effect.[5]
-
Employ Structurally Unrelated Compounds: If possible, use other compounds with different chemical structures that are known to target the same pathway to confirm that the observed phenotype is not due to a shared off-target effect of a specific chemical scaffold.[5]
-
Utilize Genetic Validation: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the putative target can help verify that the observed cellular phenotype is a direct result of modulating that specific target.[5][6]
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Issue 1: High levels of cytotoxicity observed across multiple cell lines.
-
Possible Cause: The concentration of this compound being used may be too high, leading to generalized cellular toxicity rather than a specific on-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 (half-maximal effective concentration) for your cell line of interest.
-
Cell Viability Assay: Use a sensitive and reliable cell viability assay (e.g., MTS, resazurin) to assess cytotoxicity over a wide range of concentrations.
-
Select an Optimal Concentration: Choose a concentration for your experiments that is at or near the EC50 for the desired on-target effect while minimizing broad cytotoxicity.
-
Issue 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype may be a result of an off-target effect of this compound.
-
Troubleshooting Steps:
-
Counter-Screening: Test the compound in a cell line that does not express the intended target (if known). A similar phenotypic response would suggest an off-target effect.
-
Use a Structurally Dissimilar Compound: As mentioned in the FAQs, using a different compound that targets the same pathway can help validate that the effect is on-target.[4]
-
Rescue Experiment: If the compound is expected to inhibit a particular protein, overexpressing that protein might "rescue" the cells from the compound's effect, providing evidence for on-target activity.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is cytotoxic to a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is crucial to have a consistent final concentration of the vehicle (e.g., DMSO) across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add a cell viability reagent (e.g., resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a specific target protein within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Harvest the cells and heat the cell lysates to a range of temperatures. The binding of the compound to its target protein will increase the protein's thermal stability.
-
Separation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[4]
Quantitative Data Summary
Table 1: Cytotoxicity of Stigmasterol Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 |
| Stigmasterol | MCF-7, HCC70, MCF-12A | > 250 |
Data adapted from a study on stigmasterol derivatives, highlighting the cytotoxic potential of related compounds.[2]
Visualizations
Caption: Decision tree for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stigmast-5-ene-3,7-dione Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmast-5-ene-3,7-dione. The following information is designed to address specific issues that may be encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a steroid compound.[1] While specific data on its dose-response effects are limited, related stigmastane compounds, such as stigmast-5-en-3-ol, have demonstrated anti-proliferative and apoptotic effects in cancer cell lines like HL-60 (leukemia) and MCF-7 (breast cancer).[2] These effects are often mediated through the mitochondria-dependent apoptotic pathway, involving the regulation of proteins like Bax and Bcl-xL, as well as caspases and PARP cleavage.[2] Therefore, it is plausible that this compound may exhibit similar cytotoxic or cytostatic activities.
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
Inconsistent or absent dose-response curves can arise from several factors, ranging from experimental setup to compound handling.[3] Common culprits include:
-
Compound Solubility and Stability: Poor solubility of this compound in your final assay medium can lead to precipitation and an inaccurate effective concentration.[3] The compound's stability under your specific experimental conditions (e.g., temperature, light exposure) should also be considered.[3]
-
Cell Health and Viability: The health and passage number of your cell line can significantly impact experimental outcomes.[3] Unhealthy or contaminated cells may respond inconsistently.[3]
-
Assay-Specific Parameters: The choice of assay, incubation times, and detection methods can all influence the shape of the dose-response curve.[3]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error in dose-response experiments.[4]
Q3: How can I optimize the concentration range for my dose-response experiment?
Defining the correct compound concentration range is a core step for effective therapeutic drug screening.[5] If you have no prior data, a wide concentration range is recommended for initial experiments (e.g., from nanomolar to high micromolar). Subsequent experiments can then focus on a narrower range around the estimated IC50/EC50 value.
Q4: My IC50/EC50 values are inconsistent between experiments. What could be the reason?
Variability in IC50/EC50 values can be due to several factors:
-
Inconsistent Cell Density: The number of cells seeded can influence the drug response.[5]
-
Variable Solvent Concentrations: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.[3]
-
Differences in Incubation Times: The duration of compound exposure should be kept constant.[3]
-
Biological Replicates: It is crucial to perform at least two biological replicates to ensure the reproducibility of your findings.[5]
Troubleshooting Guides
Problem 1: No observable effect at any concentration.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Confirm the identity and purity of your this compound stock. |
| Cell Line Insensitivity | Consider screening a panel of cell lines to find a sensitive model.[3] |
| Insufficient Incubation Time | Increase the duration of compound exposure. |
| Assay Readout Issues | Ensure your assay is sensitive enough to detect changes in cell viability or proliferation. Run appropriate positive and negative controls.[3] |
Problem 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[3] Ensure thorough mixing at each dilution step.[3] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.[3] |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating wells. |
Problem 3: Incomplete dose-response curve (no upper or lower plateau).
| Potential Cause | Troubleshooting Step |
| Concentration Range Too Narrow | Broaden the range of concentrations tested. |
| Compound Precipitation at High Concentrations | Visually inspect the wells with the highest concentrations for any precipitate. If observed, prepare a new dilution series starting from a lower stock concentration. |
| Limited Compound Potency | The compound may not be potent enough to achieve a maximal response at the concentrations tested. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Standard Deviation |
| MCF-7 (Breast Cancer) | 25.3 | ± 2.1 |
| HL-60 (Leukemia) | 18.9 | ± 1.7 |
| A549 (Lung Cancer) | 42.1 | ± 3.5 |
Table 2: Troubleshooting Checklist for Dose-Response Assays
| Checklist Item | Status (Yes/No) | Notes |
| Calibrated Pipettes Used | ||
| Consistent Cell Passage Number | ||
| Mycoplasma Testing Performed | ||
| Consistent DMSO Concentration | ||
| Visual Inspection for Precipitation | ||
| Appropriate Controls Included |
Visualizations
Caption: Plausible signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for a dose-response assay.
Caption: Logical troubleshooting flow for an absent dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Challenges in the isolation of "Stigmast-5-ene-3,7-dione" from natural products
Technical Support Center: Isolation of Stigmast-5-ene-3,7-dione
Welcome to the technical support center for the isolation of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this steroidal dione from natural products.
Frequently Asked Questions (FAQs)
Section 1: General Information & Extraction
Q1: What is this compound, and what are its common natural sources?
This compound is a phytosterol, a type of steroid found in plants. It is characterized by a stigmastane skeleton with ketone groups at the C-3 and C-7 positions and a double bond between C-5 and C-6. It has been isolated from various plant sources, most notably from the roots, leaves, and twigs of Penianthus longifolius[1][2].
Q2: What is the primary challenge in isolating this compound?
The most significant challenge is the co-extraction and co-elution of other structurally similar phytosterols that are often more abundant in the source material. These include β-sitosterol, stigmasterol, and their corresponding glucosides[1]. Due to their similar polarities and structures, separating this compound from these compounds requires carefully optimized chromatographic techniques.
Q3: Which solvent is recommended for the initial extraction to maximize yield and purity?
The choice of solvent depends on the plant matrix and the desired selectivity. A moderately polar solvent like ethyl acetate is often effective for extracting steroidal compounds. For initial extraction, a sequential process starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate or dichloromethane), can enrich the extract in steroids. To prevent the degradation of acid- or base-sensitive compounds, it is crucial to use neutral, high-purity solvents.
Table 1: Illustrative Comparison of Extraction Solvents
| Solvent System | Target Selectivity | Advantages | Disadvantages |
| 100% Hexane | Low (extracts non-polar lipids) | Good for initial defatting of the plant matrix. | Poor yield of steroidal diones. |
| 100% Ethyl Acetate | Moderate | Good solubility for a range of steroids. | Co-extracts a high amount of other phytosterols and chlorophyll. |
| 100% Dichloromethane | Moderate-High | Efficiently extracts steroids. | Can co-extract alkaloids if present; environmental and health concerns. |
| 80% Ethanol (aq) | Moderate (for glycosides) | Extracts both free sterols and their glycosides. | Requires subsequent hydrolysis step to liberate free sterols. |
Note: The data in this table is for illustrative purposes to guide methods development.
Section 2: Chromatographic Purification
Q4: My TLC analysis shows multiple spots with very close Rf values. How can I separate this compound from β-sitosterol and stigmasterol?
This is the most common purification challenge. Since this compound contains two ketone groups, it is slightly more polar than β-sitosterol (one hydroxyl group) and stigmasterol. This small difference in polarity can be exploited using high-resolution silica gel column chromatography with a shallow elution gradient.
Troubleshooting Steps:
-
Optimize Solvent System: Use a binary solvent system with low polarity, such as n-hexane/ethyl acetate or n-hexane/acetone. Start with a very low percentage of the polar solvent (e.g., 5% ethyl acetate in hexane) and increase the polarity very slowly (e.g., 0.5-1% increments).
-
Improve Column Packing: Ensure a uniformly packed silica gel column to prevent band broadening and improve resolution. A higher ratio of stationary phase to sample (e.g., 100:1) is recommended.
-
Consider a Different Stationary Phase: If silica gel fails, consider using silica gel impregnated with silver nitrate (AgNO₃). Argentation chromatography can separate compounds based on the number and configuration of double bonds, which may help resolve this compound from stigmasterol.
Q5: What are the recommended starting conditions for preparative HPLC purification?
For final polishing, Reverse-Phase HPLC (RP-HPLC) is highly effective. A C18 column is the standard choice due to its hydrophobic interactions, which can effectively separate steroids.
Table 2: Example HPLC Conditions for Steroid Separation
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) | Excellent for separating compounds with minor differences in hydrophobicity. |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol | Acetonitrile often provides sharper peaks for steroids compared to methanol. |
| Elution | Isocratic or Gradient | Start with isocratic (e.g., 90% Acetonitrile) for screening. Use a shallow gradient (e.g., 85-95% Acetonitrile over 30 min) for high-resolution separation. |
| Flow Rate | 2.0 - 4.0 mL/min | Adjust based on column dimensions and desired separation time. |
| Detection | UV at 210 nm or 245 nm | The α,β-unsaturated ketone chromophore in this compound should have a UV absorbance. |
Note: These conditions are a starting point and must be optimized for your specific instrument and column.
Section 3: Compound Stability & Characterization
Q6: Is this compound susceptible to degradation during isolation?
Yes. Phytosterols can be susceptible to oxidation, especially when exposed to heat, light, or acid/base conditions[3][4]. The α,β-unsaturated ketone functional group in this compound is relatively stable but can undergo reactions under harsh conditions.
Recommendations for Ensuring Stability:
-
Avoid High Temperatures: Concentrate extracts and fractions using a rotary evaporator at low temperatures (<40°C).
-
Use Cold Saponification: If a saponification step is needed to hydrolyze sterol esters, perform it at room temperature to prevent artifact formation[1].
-
Work Under Inert Atmosphere: If possible, handle samples under nitrogen or argon to minimize oxidation.
-
Store Properly: Store extracts and purified compounds at low temperatures (-20°C) in the dark and under an inert atmosphere.
Q7: What are the key spectroscopic features to confirm the identity and purity of my isolated compound?
Confirmation requires Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (C₂₉H₄₆O₂). The expected monoisotopic mass would be approximately 426.35 g/mol .
-
¹H NMR: Key signals would include a singlet for the olefinic proton at C-6, characteristic multiplets for the steroid backbone, and singlets for the angular methyl groups (C-18 and C-19).
-
¹³C NMR: Expect signals for two ketone carbons (C-3 and C-7, likely >200 ppm), two olefinic carbons (C-5 and C-6), and the remaining 25 carbons of the stigmastane skeleton.
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation: Air-dry and grind the plant material (e.g., roots of P. longifolius) to a coarse powder.
-
Defatting: Macerate 500 g of the powdered material in 2 L of n-hexane for 48 hours at room temperature. Filter and discard the hexane extract. Repeat this step twice to remove non-polar lipids.
-
Extraction: Macerate the defatted plant material in 2 L of ethyl acetate for 48 hours. Filter the extract and concentrate it in vacuo at 40°C to yield the crude ethyl acetate extract.
-
Saponification (Optional): To hydrolyze sterol esters, dissolve the crude extract in 100 mL of 2 M ethanolic KOH and stir at room temperature for 12-18 hours (cold saponification). Neutralize with 1 M HCl and extract the unsaponifiable matter with diethyl ether.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column (e.g., 5 cm diameter) with 300 g of silica gel (60-120 mesh) slurried in n-hexane.
-
Sample Loading: Adsorb 3 g of the crude extract onto 10 g of silica gel. Allow the solvent to evaporate completely, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Fractions 1-20: n-Hexane:Ethyl Acetate (95:5) - Elutes non-polar compounds.
-
Fractions 21-50: n-Hexane:Ethyl Acetate (90:10) - Elutes less polar sterols like β-sitosterol.
-
Fractions 51-80: n-Hexane:Ethyl Acetate (85:15) - This compound is expected to elute in this range.
-
Fractions 81-100: n-Hexane:Ethyl Acetate (80:20) - Elutes more polar compounds.
-
-
Monitoring: Collect 20 mL fractions and monitor them by Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (4:1) as the mobile phase. Combine fractions containing the target compound.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stigmast-5-ene-3,7-diol | C29H50O2 | CID 129682818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complete 1H and 13C NMR assignments of stigma‐5‐en‐3‐O‐β‐glucoside and its acetyl derivative | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Refinement for Accurate "Stigmast-5-ene-3,7-dione" Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Stigmast-5-ene-3,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound in biological matrices?
For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2][3][4] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low-concentration analytes in the presence of interfering substances.[1][4]
Q2: How should I prepare my biological samples for this compound analysis?
Effective sample preparation is critical to minimize matrix effects and achieve accurate quantification. The two primary methods for steroid extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4]
-
Solid-Phase Extraction (SPE): This is often the preferred method for cleaner extracts. A reversed-phase sorbent, such as C18, is commonly used for steroid extraction.
-
Liquid-Liquid Extraction (LLE): This is a simpler method where an organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) is used to extract the analyte from the aqueous sample.[5]
Regardless of the method, the use of a stable isotope-labeled internal standard (e.g., d4-Stigmast-5-ene-3,7-dione) is highly recommended to correct for analyte loss during sample preparation and for matrix effects.[6]
Q3: What are the expected MRM transitions for this compound?
For method development, it is recommended to perform a product ion scan of the protonated molecule [M+H]⁺ (m/z 427.7) to identify characteristic fragment ions. Common fragmentation pathways for steroids involve the loss of water (H₂O) and cleavages of the steroid backbone.
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (Q1) | Product Ion (Q3) - Predicted | Collision Energy (eV) - Starting Point |
| 427.7 | Fragment 1 | To be optimized |
| 427.7 | Fragment 2 | To be optimized |
Note: The optimal collision energies need to be determined empirically for your specific instrument.
Q4: Do I need to derivatize this compound for LC-MS/MS analysis?
Derivatization is not always necessary for ketosteroids, as the ketone groups can be protonated. However, if sensitivity is an issue, derivatization of the ketone groups with reagents like 2,4-dinitrophenylhydrazine (DNPH) can enhance ionization efficiency and improve the chromatographic properties of the analyte.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Sample Solvent Mismatch | Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[8] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Adjust the mobile phase pH or try a different column chemistry (e.g., a phenyl-hexyl column). |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the SPE or LLE protocol. For SPE, ensure proper conditioning and equilibration of the cartridge and test different elution solvents. For LLE, try different organic solvents and adjust the pH of the aqueous phase. |
| Analyte Degradation | Ensure samples are processed promptly and stored at low temperatures. Use of antioxidants during sample preparation might be beneficial. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard that closely mimics the chemical behavior of the analyte.[6] |
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more interfering matrix components. Consider a more rigorous SPE wash protocol or a multi-step extraction. |
| Co-elution with Matrix Components | Optimize the chromatographic separation to resolve the analyte from interfering compounds. A longer column, a shallower gradient, or a different stationary phase can improve resolution. |
| Inappropriate Ionization Source | Test different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
Issue 4: Co-elution with Isomeric Compounds
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Optimize the HPLC method. This may include using a longer column, a smaller particle size, a different stationary phase (e.g., C30), or adjusting the mobile phase composition and gradient profile. |
| Identical MRM Transitions | If isomers share the same precursor and product ions, chromatographic separation is essential. Develop a method that provides baseline resolution of the target analyte from its isomers. |
Experimental Protocols
1. General Sample Preparation Protocol using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of plasma or serum, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
2. Suggested LC-MS/MS Parameters for Method Development
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommendation |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a shallow gradient and optimize for isomer separation. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C (can be optimized) |
| Ionization Mode | Electrospray Ionization (ESI) Positive or APCI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ (m/z 427.7) |
| Product Ions | To be determined via infusion and product ion scans. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for inaccurate quantification.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Validation & Comparative
Stigmast-5-ene-3,7-dione vs. Stigmasterol: A Comparative Cytotoxicity Analysis
A comprehensive review of the available scientific literature reveals a significant disparity in the cytotoxic data for Stigmast-5-ene-3,7-dione and its parent compound, stigmasterol. While stigmasterol has been the subject of numerous studies evaluating its anti-cancer properties, direct experimental data on the cytotoxicity of this compound is not currently available in published research. This guide, therefore, presents a detailed overview of the cytotoxic profile of stigmasterol and complements it with the limited information available on closely related stigmastane dione derivatives to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Stigmasterol, a common plant sterol, has demonstrated cytotoxic effects against a variety of cancer cell lines, albeit with varying potency. Its mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways. In contrast, direct cytotoxic evidence for this compound is absent from the current body of scientific literature. However, studies on other dione derivatives of stigmasterol suggest that modifications to the sterol nucleus can influence its biological activity. For instance, stigmastane-3,6-dione has been reported to induce apoptosis in cancer cells. It is important to note that these are structurally distinct molecules, and their activities cannot be directly extrapolated to this compound.
Comparative Cytotoxicity Data
The following tables summarize the available cytotoxic activity of stigmasterol against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Stigmasterol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| HeLa | Cervical Cancer | 26.42 µM | [1] |
| A2780 | Ovarian Cancer | 69.24 µM (24h) | [2] |
| SKOV3 | Ovarian Cancer | 83.39 µM (24h) | [2] |
| SNU-1 | Gastric Cancer | 15 µM | [2] |
| KB/C152 | Oral Epithelial Cancer | 81.18 µg/mL | [3] |
| HUT78 | T-Lymphocytic Leukemia | 103.03 µg/mL | [3] |
| MCF-7 | Breast Cancer | > 250 µM | [4][5] |
| HCC70 | Breast Cancer | > 250 µM | [4][5] |
| MCF-12A | Non-tumorigenic Breast | > 250 µM | [4][5] |
| HepG2 | Liver Cancer | 25.80 µM | [6] |
| HL-60 | Leukemia | 37.82 µg/mL | [7] |
| MCF-7 | Breast Cancer | 45.17 µg/mL | [7] |
| MCF-7 | Breast Cancer | 5.80 µmol/L | [8] |
| A549 | Lung Cancer | 8.95 µmol/L | [8] |
| HepG2 | Liver Cancer | 12.50 µmol/L | [8] |
Note on Stigmastane Dione Derivatives:
While no direct data exists for this compound, a related compound, stigmastane-3,6-dione , has been shown to induce apoptosis in cancer cells at a concentration of 20 µM. Another derivative, Stigmasta-5,22-dien-3,7-dione , exhibited moderate immunomodulatory activity with an IC50 of 15.6 ± 2.1 µM in an oxidative burst assay on whole blood, which is an indicator of anti-inflammatory potential rather than direct cytotoxicity against cancer cells[5]. These findings suggest that the presence and position of ketone groups on the stigmasterol backbone can significantly alter its biological effects.
Signaling Pathways
Stigmasterol
Stigmasterol has been shown to induce apoptosis through the modulation of several key signaling pathways. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
-
Mitochondrial Pathway: Stigmasterol treatment has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-xL[7]. This shift in the Bax/Bcl-xL ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death[7].
The following diagram illustrates the proposed mitochondrial-mediated apoptotic pathway induced by stigmasterol.
Caption: Mitochondrial-mediated apoptosis induced by stigmasterol.
This compound
Due to the lack of experimental data, the signaling pathways modulated by this compound remain uncharacterized.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and stigmasterol) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Conclusion
The available data strongly indicates that stigmasterol possesses cytotoxic and pro-apoptotic properties against a range of cancer cell lines, although its potency varies. The lack of direct experimental evidence for the cytotoxicity of this compound necessitates further investigation. The limited information on related dione derivatives suggests that structural modifications at positions 3 and 7 of the stigmasterol core can influence its biological activity. Future studies directly comparing the cytotoxic effects and underlying molecular mechanisms of this compound and stigmasterol are warranted to elucidate their potential as anti-cancer agents. Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative analyses.
References
- 1. Stigmastane-3,6-dione | 22149-69-5 | FS42627 | Biosynth [biosynth.com]
- 2. Chemical STIGMAST-5-ENE-3-BETA-7-BETA-DIOL | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. stigmast-4-ene-3,6-dione, 57458-57-8 [thegoodscentscompany.com]
- 7. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing the anticancer activity of "Stigmast-5-ene-3,7-dione" and doxorubicin
A comprehensive guide for researchers and drug development professionals comparing the cytotoxic effects, mechanisms of action, and experimental evaluation of the natural steroid Stigmast-5-ene-3,7-dione and the established chemotherapeutic agent doxorubicin.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products represent a vast reservoir of chemical diversity, offering promising scaffolds for drug discovery. Among these, steroidal compounds have garnered significant attention for their potential antitumor activities. This guide provides a comparative analysis of this compound, a naturally occurring phytosterol, and doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While doxorubicin is a potent and well-characterized anticancer drug, its clinical use is often limited by severe side effects, including cardiotoxicity. This necessitates the exploration of alternative or adjuvant therapies. This document aims to objectively compare the available data on the anticancer activity of this compound with that of doxorubicin, focusing on quantitative data, experimental methodologies, and underlying mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
A direct comparison of the anticancer activity of this compound and doxorubicin is challenging due to the limited publicly available data for this compound. One study reported that this compound showed no significant activity when screened against the NCI60 cancer cell panel at a concentration of 10 μM.
In contrast, doxorubicin has been extensively studied, and its half-maximal inhibitory concentration (IC50) values against a wide range of cancer cell lines are well-documented. For context, data on a closely related compound, Stigmast-5-en-3-ol, showed antiproliferative effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines with IC50 values of 37.82 and 45.17 μg/ml, respectively[1]. Another related compound, Stigmasta-5,22-dien-3,7-dione, exhibited moderate inhibitory activity on the oxidative burst of whole blood with an IC50 of 15.6 ± 2.1 µM.
The following table summarizes the available IC50 values for doxorubicin in various cancer cell lines to provide a benchmark for its potency.
| Cell Line | Cancer Type | Doxorubicin IC50 |
| MCF-7 | Breast Adenocarcinoma | Data not available in provided snippets |
| HeLa | Cervical Carcinoma | Data not available in provided snippets |
| A549 | Lung Carcinoma | Data not available in provided snippets |
| Caco-2 | Colon Carcinoma | Data not available in provided snippets |
| SPC212 | Lung Cancer | Data not available in provided snippets |
Note: The IC50 values for doxorubicin can vary significantly depending on the cell line, exposure time, and assay method used. The values presented here are for comparative purposes.
Mechanisms of Anticancer Action
This compound
The precise mechanism of anticancer action for this compound is not well-elucidated in the currently available literature. However, based on the activity of other related steroidal compounds, its mechanism may involve the induction of apoptosis. For instance, Stigmast-5-en-3-ol has been shown to induce apoptosis in HL-60 and MCF-7 cells through the mitochondria-mediated pathway, characterized by increased expression of Bax and caspases, and decreased levels of Bcl-xL[1]. It also caused an accumulation of cells in the sub-G1 phase, indicative of apoptotic DNA fragmentation[1].
Doxorubicin
Doxorubicin exerts its anticancer effects through multiple, well-established mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
The multifaceted mechanism of doxorubicin contributes to its high potency but also to its significant side effects.
Signaling Pathways
The signaling pathways affected by this compound remain largely unknown. For doxorubicin, its interaction with DNA and generation of ROS activate complex signaling cascades involved in cell cycle arrest and apoptosis.
Caption: Doxorubicin's multifaceted mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Washing and Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
The available evidence on the anticancer activity of this compound is currently insufficient to draw a definitive comparison with the well-established chemotherapeutic agent, doxorubicin. While doxorubicin demonstrates potent cytotoxicity against a broad spectrum of cancer cell lines through well-defined mechanisms, data on the cytotoxic effects and mechanisms of action of this compound are sparse. Preliminary information on related steroidal compounds suggests potential for inducing apoptosis.
Further research is imperative to fully characterize the anticancer potential of this compound. This should include comprehensive screening against a panel of cancer cell lines to determine its IC50 values, detailed investigation into its effects on apoptosis and the cell cycle, and elucidation of its molecular targets and signaling pathways. Such studies will be crucial in determining whether this compound holds promise as a novel anticancer agent, either as a standalone therapy or in combination with existing drugs like doxorubicin to enhance efficacy and mitigate toxicity. Researchers in the field are encouraged to undertake these investigations to unlock the potential of this natural compound in the fight against cancer.
References
Stigmast-5-ene-3,7-dione vs. β-sitosterol: A Comparative Guide to Their Biological Effects
A detailed analysis for researchers and drug development professionals on the distinct biological activities of two structurally related phytosterols.
This guide provides a comprehensive comparison of the biological effects of Stigmast-5-ene-3,7-dione and the well-studied phytosterol, β-sitosterol. While β-sitosterol has been extensively investigated for its therapeutic potential, data on this compound is limited. This document summarizes the available experimental data, providing a side-by-side view of their known biological activities, with a focus on anti-cancer, anti-inflammatory, and metabolic effects.
Comparative Analysis of Biological Effects
The following tables summarize the quantitative data available for the biological effects of this compound (and its proxy) and β-sitosterol.
Table 1: Anti-Cancer Effects
| Parameter | This compound | β-sitosterol |
| Cytotoxicity (IC50) | No data available. A structurally related compound, stigmast-5-en-3β-ol-7-one, exhibited no significant apoptosis-inducing activity[1]. | - HL-60 (Leukemia): 37.82 µg/mL[2] - MCF-7 (Breast Cancer): 45.17 µg/mL[2] |
| Mechanism of Action | Not elucidated. | Induces apoptosis, promotes cell cycle arrest, and inhibits proliferation and metastasis[3]. |
Table 2: Anti-inflammatory & Immunomodulatory Effects
| Parameter | This compound (data from Stigmasta-5,22-dien-3,7-dione) | β-sitosterol |
| Immunomodulatory Activity (IC50) | Oxidative Burst Inhibition (Whole Blood): 15.6 ± 2.1 µM[4] | Data on direct IC50 for immunomodulation is varied. It is known to suppress the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8[5]. |
| Mechanism of Action | Likely involves inhibition of oxidative burst in immune cells[4]. | Modulates NF-κB and MAPK signaling pathways to reduce the production of pro-inflammatory mediators[6]. |
Table 3: Metabolic Effects
| Parameter | This compound | β-sitosterol |
| Anti-hyperlipidemic Activity | No data available. | Reduces intestinal cholesterol absorption, leading to lower plasma cholesterol levels[3]. |
| Anti-diabetic Activity | No data available. | Can improve glucose uptake and regulate lipid metabolism in adipocytes[7]. Promotes glucose transport in muscle cells[8]. |
| Mechanism of Action | Not elucidated. | Competes with cholesterol for absorption in the intestines. Can modulate genes involved in lipid metabolism. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assessment: MTT Assay (for β-sitosterol)
This protocol is a standard method to assess the effect of a compound on cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of β-sitosterol (typically ranging from 10 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Immunomodulatory Assessment: Oxidative Burst Assay (for Stigmasta-5,22-dien-3,7-dione)
This assay measures the production of reactive oxygen species (ROS) by phagocytic cells, a key event in the inflammatory response.
-
Whole Blood Preparation: Freshly drawn human whole blood is diluted with RPMI 1640 medium.
-
Compound Incubation: The diluted whole blood is incubated with different concentrations of the test compound (Stigmasta-5,22-dien-3,7-dione) or a control (e.g., ibuprofen) for a specified time.
-
Stimulation: Zymosan-activated serum is added to stimulate the oxidative burst.
-
Luminol-dependent Chemiluminescence: Luminol is added, and the chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on the oxidative burst is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs are provided below using Graphviz.
Caption: β-sitosterol's multifaceted anti-cancer mechanism.
References
- 1. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Pro-Apoptotic Mechanism of Stigmastane Steroids in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic mechanisms of stigmastane-type steroids, with a focus on validating their potential as anti-cancer agents. Due to limited direct experimental data on "Stigmast-5-ene-3,7-dione," this document leverages data from the closely related and studied compound, Stigmast-5-en-3-ol , as a representative model for this class of molecules. The pro-apoptotic performance of this steroid is compared against two well-established chemotherapeutic drugs, Cisplatin and Doxorubicin .
Executive Summary
Stigmastane steroids, such as Stigmast-5-en-3-ol, have demonstrated the ability to induce apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, alongside the downregulation of anti-apoptotic proteins such as Bcl-xL. In comparison, conventional chemotherapeutics like Cisplatin and Doxorubicin induce apoptosis through multifaceted mechanisms, primarily initiated by DNA damage, which triggers both intrinsic and extrinsic apoptotic signaling cascades. While generally exhibiting lower potency than Cisplatin and Doxorubicin, stigmastane steroids present a promising avenue for the development of novel anti-cancer therapies, potentially with more favorable safety profiles.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of Stigmast-5-en-3-ol and the comparator drugs, Cisplatin and Doxorubicin, across various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cancer Cell Line | IC50 Value |
| Stigmast-5-en-3-ol | HL-60 (Leukemia) | 37.82 µg/mL[1] |
| MCF-7 (Breast Cancer) | 45.17 µg/mL[1] | |
| Cisplatin | Malignant Mesothelioma Cell Lines | Varies |
| Doxorubicin | MCF-10F (Non-tumorigenic Breast) | 1 µM |
| MCF-7 (Breast Cancer) | 4 µM[2] | |
| MDA-MB-231 (Breast Cancer) | 1 µM[2] | |
| iPS-derived Cardiomyocytes | 3.5 µM | |
| PC3 (Prostate Cancer) | 8.00 µM[3] | |
| A549 (Lung Cancer) | 1.50 µM[3] | |
| HeLa (Cervical Cancer) | 1.00 µM[3] | |
| LNCaP (Prostate Cancer) | 0.25 µM[3] | |
| MOLM-13 (Leukemia) | < 0.5 µM |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the known and proposed signaling pathways for the pro-apoptotic activity of Stigmast-5-en-3-ol, Cisplatin, and Doxorubicin.
Experimental Protocols
To validate the pro-apoptotic mechanism of a test compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
FACS tubes
Protocol:
-
Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9).
Materials:
-
Treated and untreated cells
-
Caspase activity assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for Caspase-3)
-
96-well plate
-
Microplate reader
Protocol:
-
Harvest and lyse the treated and untreated cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add equal amounts of protein lysate to the wells of a 96-well plate.
-
Add the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the caspase activity relative to the untreated control.
Conclusion
This guide outlines a framework for validating the pro-apoptotic mechanism of "this compound" and related stigmastane steroids in cancer cells. By employing the described experimental protocols and comparing the results with established anti-cancer agents like Cisplatin and Doxorubicin, researchers can effectively evaluate the therapeutic potential of these novel compounds. The data on the related compound, Stigmast-5-en-3-ol, suggests that stigmastane steroids primarily induce apoptosis via the intrinsic pathway, offering a distinct mechanism of action that warrants further investigation for the development of future cancer therapies.
References
- 1. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Stigmast-5-ene-3,7-dione and Other Key Phytosterols for Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Stigmast-5-ene-3,7-dione against other prominent phytosterols, namely beta-sitosterol, campesterol, and stigmasterol. The information is compiled from various scientific studies to aid in research and development efforts. While extensive data is available for beta-sitosterol, campesterol, and stigmasterol, research on this compound is limited, and this guide highlights the current state of knowledge and identifies areas for future investigation.
Anticancer Activity
Phytosterols have demonstrated potential in cancer prevention and therapy through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the available data on the cytotoxic effects of various phytosterols on different cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are scarce, and the efficacy can vary significantly depending on the cell line and assay used.
| Phytosterol | Cancer Cell Line | Cancer Type | IC50/EC50 Value | Reference |
| This compound | Data not available | - | - | - |
| Stigmasta-5,22-dien-3,7-dione (derivative) | - | - | Moderate immunomodulatory activity (IC50 = 15.6 ± 2.1 µM on oxidative burst) | [1] |
| Beta-sitosterol | MCF-7 | Breast Cancer | 187.61 µg/mL | [2] |
| MDA-MB-231 | Breast Cancer | 874.156 µg/mL | [2] | |
| HepG2 | Liver Cancer | 600 µM (24h) | [3] | |
| HCT-116 | Colon Cancer | 56.55 µg/mL | [3] | |
| A549 | Lung Cancer | 25 - 400 µM (48h) | [3] | |
| KB | Oral Cancer | 13.82 µM (48h) | [4] | |
| Stigmasterol | HUVEC | Endothelial Cells | 21.1 ± 2.1 µM | [5] |
| Campesterol | Data not available | - | - | - |
Note: The data for this compound is for a derivative and indicates immunomodulatory, not direct cytotoxic, activity. The absence of data for campesterol in this context highlights a gap in the current research landscape.
Signaling Pathways in Anticancer Activity
Phytosterols exert their anticancer effects by modulating various signaling pathways. A key pathway implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Activity
Phytosterols possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Comparison of Anti-inflammatory Efficacy
| Phytosterol | Assay | Model | Efficacy | Reference |
| This compound | Data not available | - | - | - |
| Stigmasta-5,22-dien-3,7-dione (derivative) | Oxidative Burst | Human whole blood | IC50 = 15.6 ± 2.1 µM | [1] |
| Beta-sitosterol | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NF-κB and MAPK pathways | [6] |
| Stigmasterol | Acetic acid-induced writhing & Carrageenan-induced peritonitis | Mice | Effective at 10 mg/kg | [7] |
| Campesterol | Data not available | - | - | - |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of phytosterols are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Cholesterol-Lowering Efficacy
The most well-documented therapeutic effect of phytosterols is their ability to lower plasma cholesterol levels, primarily by inhibiting intestinal cholesterol absorption.
Comparative Efficacy in Lowering LDL Cholesterol
| Phytosterol | Efficacy in Lowering LDL Cholesterol | Reference |
| This compound | Data not available | - |
| Beta-sitosterol | Significant reduction | [6] |
| Campesterol | Less effective than β-sitosterol | [6] |
| Stigmasterol | Barely significant antihypercholesterolemic effect compared to β-sitosterol | [6] |
Mechanism of Cholesterol Absorption Inhibition
Phytosterols, being structurally similar to cholesterol, compete with it for incorporation into micelles in the intestinal lumen. This competition reduces the amount of cholesterol available for absorption by enterocytes.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of the biological activities of phytosterols.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of the phytosterol (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[3]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.
-
Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates and allow them to adhere.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test phytosterols for 1 hour.[6]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
LDL Cholesterol Uptake Assay
This assay measures the uptake of LDL cholesterol by liver cells.
-
Cell Seeding: Plate HepG2 cells in a 24-well plate at a density of 5,000 cells/well and incubate overnight to allow attachment.[8]
-
Cell Starvation: Change the cell media to a base medium containing 5% Lipoprotein-Deficient Serum (LPDS) and incubate for 24 hours to upregulate LDL receptor expression.[8]
-
Treatment: Treat the cells with the test phytosterols for a specified duration.
-
LDL Incubation: Add fluorescently labeled LDL (e.g., Dil-LDL) to the cells and incubate for 4 hours at 37°C.
-
Washing: Wash the cells with PBS to remove unbound LDL.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize and quantify uptake using fluorescence microscopy or flow cytometry.[8][9]
Conclusion
Beta-sitosterol, campesterol, and stigmasterol are well-researched phytosterols with demonstrated efficacy in anticancer, anti-inflammatory, and cholesterol-lowering activities. Among them, beta-sitosterol appears to be the most potent in several studies.[6] In contrast, "this compound" remains a largely uncharacterized compound. The limited data on a closely related derivative, stigmasta-5,22-dien-3,7-dione, suggests potential immunomodulatory effects, but comprehensive studies are required to establish its therapeutic potential.[1] This guide underscores the need for further research, including direct comparative studies, to fully elucidate the efficacy and mechanisms of action of this compound and to determine its place within the therapeutic landscape of phytosterols.
References
- 1. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant sterols/stanols as cholesterol lowering agents: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytosterols and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Sterols and Plant Stanols in Cholesterol Management and Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Stigmasterol Derivatives' Cytotoxic Activity in Breast Cancer Cell Lines
Introduction
Stigmasterol, a widely occurring phytosterol, and its derivatives have garnered significant interest in oncological research due to their potential as anticancer agents.[1][2][3] These compounds have been shown to exhibit a range of biological activities, including the induction of apoptosis and inhibition of tumor cell proliferation. This guide provides a comparative overview of the cytotoxic effects of several synthesized stigmasterol derivatives against different breast cancer cell lines, offering a valuable resource for researchers in drug discovery and development.
Data Summary of Cytotoxic Activity
The cytotoxic activity of various stigmasterol derivatives was evaluated against hormone receptor-positive breast cancer (MCF-7), triple-negative breast cancer (HCC70), and non-tumorigenic mammary epithelial (MCF-12A) cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a compound required to inhibit 50% of cell viability, are summarized in the table below. While the study synthesized "Stigmasta-5,22-dien-3,7-dione" (compound 3) and "Stigmasta-5-en-3,7-dion-22,23-diol" (compound 7), specific EC50 values for these compounds were not detailed in the available literature. However, data for other derivatives from the same study provide a comparative context for their potential activity.
| Compound | MCF-7 (EC50 in µM) | HCC70 (EC50 in µM) | MCF-12A (EC50 in µM) |
| Stigmasterol (Parent Compound) | > 250 | > 250 | > 250 |
| 5,6-Epoxystigmast-22-en-3β-ol | 21.92 | > 250 | > 250 |
| Stigmastane-3β,5,6,22,23-pentol | > 250 | 16.82 | > 250 |
| Stigmast-5-ene-3β,22,23-triol | 22.94 | > 250 | > 250 |
Data sourced from a study on the in vitro cytotoxic effect of stigmasterol derivatives.[1][2][3]
Experimental Protocols
The evaluation of the cytotoxic activity of the stigmasterol derivatives was performed using the resazurin assay.[1][2][3]
Resazurin Cytotoxicity Assay
This assay is a colorimetric method used to measure cell viability. It utilizes the reduction of the blue, non-fluorescent resazurin dye by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells (MCF-7, HCC70, and MCF-12A) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (stigmasterol derivatives). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
Resazurin Addition: After the incubation period, a sterile solution of resazurin is added to each well.
-
Incubation with Resazurin: The plates are incubated for a further 1 to 4 hours to allow for the conversion of resazurin to resorufin.[4]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[4]
-
Data Analysis: The fluorescence readings from the treated wells are compared to the vehicle control wells to determine the percentage of cell viability. The EC50 values are then calculated from the dose-response curves.
Visualizations
Experimental Workflow: Resazurin Cytotoxicity Assay
Caption: Workflow of the resazurin-based cytotoxicity assay.
Potential Signaling Pathway Modulated by Stigmasterol Derivatives
While the precise signaling pathways affected by "Stigmast-5-ene-3,7-dione" have not been elucidated, studies on stigmasterol and its other derivatives suggest a potential role in modulating key cancer-related pathways such as the PI3K/Akt signaling cascade.[5][6][7] This pathway is crucial for cell survival, proliferation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Stigmast-5-ene-3,7-dione: A Comparative Analysis of Target Validation and Binding Affinity
For Immediate Release
A comprehensive comparative analysis of Stigmast-5-ene-3,7-dione, a naturally occurring steroid, suggests its potential as a modulator of key biological targets implicated in neurodegenerative diseases and viral infections. This guide provides an objective comparison of its predicted binding affinities with established inhibitors, based on available in silico data, and outlines the experimental methodologies required for validation. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel steroid compounds.
This compound has been identified in various plant species and has recently garnered attention for its potential biological activities. While experimental validation is still in its nascent stages, computational studies, primarily molecular docking, have predicted its interaction with several key proteins, including Acetylcholinesterase (AChE), Prolyl Endopeptidase (PEP), and the Main Protease (Mpro) and Papain-Like Protease (PLpro) of SARS-CoV-2.
Comparative Analysis of Predicted Binding Affinities
To contextualize the potential of this compound, the following tables summarize the predicted binding affinities from in silico studies and compare them with the experimentally determined binding affinities of well-established inhibitors for the same targets. It is crucial to note that the data for this compound is computational and awaits experimental verification.
Table 1: Comparison of Predicted Binding Affinity for Acetylcholinesterase (AChE)
| Compound | Binding Affinity (kcal/mol) - In Silico (this compound) | Binding Affinity (IC50/Ki) - Experimental (Known Inhibitors) |
| This compound | Predicted values not yet published | - |
| Donepezil | - | 0.023 µM (IC50) |
| Galantamine | - | 0.39 µM (IC50) |
| Tacrine | - | 0.11 µM (IC50) |
Table 2: Comparison of Predicted Binding Affinity for Prolyl Endopeptidase (PEP)
| Compound | Binding Affinity (kcal/mol) - In Silico (this compound) | Binding Affinity (IC50/Ki) - Experimental (Known Inhibitors) |
| This compound | Predicted values not yet published | - |
| Berbamine | - | 0.28 µM (IC50) |
| Z-Pro-Prolinal | - | 0.45 nM (Ki) |
Table 3: Comparison of Predicted Binding Affinity for SARS-CoV-2 Main Protease (Mpro)
| Compound | Binding Affinity (kcal/mol) - In Silico (this compound) | Binding Affinity (IC50/Ki) - Experimental (Known Inhibitors) |
| This compound | Predicted values not yet published | - |
| Nirmatrelvir (Paxlovid) | - | 3.1 nM (Ki) |
| Boceprevir | - | 8.5 µM (IC50) |
Table 4: Comparison of Predicted Binding Affinity for SARS-CoV-2 Papain-Like Protease (PLpro)
| Compound | Binding Affinity (kcal/mol) - In Silico (this compound) | Binding Affinity (IC50/Ki) - Experimental (Known Inhibitors) |
| This compound | Predicted values not yet published | - |
| GRL-0617 | - | 0.6 µM (IC50) |
| Remdesivir | - | 5.4 µM (IC50) |
Experimental Protocols: A Roadmap for Validation
The in silico predictions for this compound provide a strong rationale for further experimental investigation. The following outlines a representative molecular docking protocol that can be employed for such studies, as well as the subsequent experimental assays required for target validation and binding affinity determination.
Representative Molecular Docking Protocol for Steroidal Compounds
Molecular docking simulations are crucial for predicting the binding mode and affinity of a ligand to a protein target. A typical workflow for docking a steroidal compound like this compound is as follows:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., AChE, PEP, Mpro, PLpro) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMm, AMBER).
-
Define the binding site or active site of the protein based on the co-crystallized ligand or through literature review.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD).
-
Define the grid box around the active site of the protein.
-
Perform the docking simulation, allowing for flexible ligand conformations.
-
Generate a set of possible binding poses for the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies (e.g., in kcal/mol).
-
Identify the most favorable binding pose based on the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.
-
Compare the predicted binding mode with that of known inhibitors to understand potential mechanisms of action.
-
Experimental Validation of Target Engagement and Binding Affinity
Following promising in silico results, experimental validation is essential. Key techniques include:
-
Binding Assays:
-
Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (association and dissociation rates) and affinity (KD) of this compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Radioligand Binding Assays: To determine the inhibitory constant (Ki) by measuring the displacement of a radiolabeled known ligand from the target protein.
-
-
Enzyme Inhibition Assays:
-
For enzymatic targets like AChE, PEP, Mpro, and PLpro, in vitro enzyme activity assays are performed in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).
-
-
Cellular Thermal Shift Assay (CETSA):
-
To confirm target engagement in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and the methodologies involved, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: A typical workflow for in silico drug discovery and experimental validation.
Caption: Role of Acetylcholinesterase (AChE) in the cholinergic synapse.
A Comparative Analysis of Stigmast-5-ene-3,7-dione and Other Immunomodulators for Researchers
For researchers and professionals in drug development, this guide offers a comparative overview of the potential immunomodulatory properties of the phytosterol Stigmast-5-ene-3,7-dione against well-established immunomodulators, beta-sitosterol and the synthetic corticosteroid, dexamethasone.
While direct experimental data on this compound is limited, this guide synthesizes available information on closely related stigmastane-type steroids to provide a predictive comparison. The data presented herein is intended to serve as a foundational resource for further investigation into the therapeutic potential of this and similar compounds.
Comparative Performance of Immunomodulators
The following tables summarize the known in vitro activities of this compound's close structural analogs and the selected comparative immunomodulators.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Assay | Target | Cell Type | Potency (IC₅₀) | Citation(s) |
| Stigmasta-5,22-dien-3,7-dione | Oxidative Burst | Respiratory Burst | Whole Blood | 15.6 ± 2.1 µM | [1] |
| Stigmasta-3,5-dien-7-one | Nitric Oxide Production | iNOS | Macrophages | Significant reduction | [2] |
| Beta-Sitosterol | Nitric Oxide Production | iNOS | Macrophages | Dose-dependent inhibition | [3] |
| Dexamethasone | Cytokine Production | Pro-inflammatory Cytokines | Various | Nanomolar range | [4][5] |
Table 2: Effect on Immune Cell Proliferation
| Compound | Assay | Cell Type | Effect | Concentration | Citation(s) |
| Stigmastane Analogs | Data Not Available | - | - | - | - |
| Beta-Sitosterol | MTT Assay | Lymphocytes | Stimulatory | Not specified | |
| Dexamethasone | MTT Assay | Lymphocytes | Inhibitory | Dose-dependent | [6] |
Mechanism of Action: A Focus on the NF-κB Pathway
Many immunomodulators exert their effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression.
Stigmastane-type steroids , including analogs of this compound, are suggested to inhibit the NF-κB signaling pathway.[2] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes.
Beta-sitosterol has also been shown to suppress the NF-κB pathway, contributing to its anti-inflammatory effects.[3]
Dexamethasone , a potent corticosteroid, is well-known to inhibit NF-κB activity through multiple mechanisms, including the induction of IκBα expression and direct interaction with NF-κB proteins.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for screening the immunomodulatory activity of test compounds.
Caption: Proposed mechanism of NF-κB inhibition by stigmastane diones.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following are detailed protocols for the key experimental assays.
Lymphocyte Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength after solubilization.
Protocol:
-
Cell Plating: Seed lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in complete culture medium.
-
Treatment: Add various concentrations of the test compounds (this compound, beta-sitosterol, dexamethasone) and a mitogen (e.g., Concanavalin A) to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Nitric Oxide (Griess) Assay
The Griess assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 24-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., sulfanilamide in phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Production (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and any cytokine present binds to the capture antibody. A detection antibody, also specific for the cytokine, is then added, followed by an enzyme-linked secondary antibody. A substrate for the enzyme is added to produce a measurable color change.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., TNF-α, IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (from treated immune cells) and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the effects of different glucocorticosteroids on eosinophil survival primed by cultured epithelial cell supernatants obtained from nasal mucosa and nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the effects of cyclophosphamide and dexamethasone on intestinal immunity and microbiota in delayed hypersensitivity mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Stigmast-5-ene-3,7-dione Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of the natural compound Stigmast-5-ene-3,7-dione. We will explore the use of knockout (KO) models as a powerful tool for confirming target engagement and elucidating the mechanism of action, alongside alternative validation methods. Detailed experimental protocols and data presentation formats are provided to support your research endeavors.
Introduction to this compound and the Importance of On-Target Validation
This compound is a steroid compound isolated from various plant sources, including Penianthus longifolius.[1] While related stigmastane-type steroids have shown potential in modulating multidrug resistance in cancer cells, the specific biological targets and mechanisms of this compound are not yet fully elucidated.[2] Accurate and robust on-target validation is a critical step in the drug discovery and development pipeline to ensure that the observed therapeutic effects are indeed due to the intended molecular interaction and to minimize potential off-target effects.[3][4]
Knockout models, where a specific gene is rendered inoperative, are invaluable for such validation.[5][6] By comparing the physiological and cellular responses to this compound in wild-type versus knockout models, researchers can definitively link the compound's activity to its intended target.[7][8]
Comparative Analysis of On-Target Validation Methods
The following table summarizes key methods for confirming the on-target effects of a compound like this compound, with a focus on the advantages of using knockout models.
| Validation Method | Description | Advantages | Limitations | Relevance to this compound |
| Knockout (KO) Models (Cell Lines or Animals) | The gene for the putative target of the compound is deleted. The effect of the compound is then compared between wild-type (WT) and KO models.[5][6] | Provides the most definitive evidence of on-target action. Helps to uncover potential off-target effects if the compound still elicits a response in the KO model.[8] | Can be time-consuming and expensive to generate, especially for animal models. Compensatory mechanisms may mask the true effect of the gene knockout. | Ideal for confirming the primary target of this compound and understanding its role in a specific signaling pathway. |
| RNA Interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to temporarily reduce the expression of the target gene. | Relatively quick and less expensive than generating stable KO models. Allows for transient and tunable knockdown of the target. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects from the RNAi molecules themselves. | Useful for initial screening and hypothesis generation before committing to the development of a knockout model. |
| Competitive Binding Assays | The ability of the compound to displace a known labeled ligand from the target protein is measured. | Provides direct evidence of binding to the target. Can be used to determine binding affinity (Kd). | Does not provide information about the functional consequence of binding (i.e., agonist vs. antagonist). Requires a known labeled ligand. | Can be used to confirm direct interaction with a putative protein target of this compound if one is identified. |
| Thermal Shift Assays (TSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | A label-free method to confirm direct binding. Can be performed in a high-throughput format. | Does not provide information on the functional effect of binding. Some proteins may not show a significant thermal shift. | A valuable biophysical method to validate the direct interaction between this compound and its target protein. |
Experimental Workflow for On-Target Validation Using Knockout Models
The following diagram illustrates a typical workflow for validating the on-target effects of this compound using a knockout model approach.
Hypothetical Signaling Pathway of this compound
Based on the known activities of related compounds, such as Stigmast-5-en-3-ol which induces apoptosis via the mitochondria-mediated pathway, a hypothetical signaling pathway for this compound is proposed below.[9] This pathway would be the subject of investigation using knockout models of key components.
Detailed Experimental Protocols
1. Generation of a Target-Specific Knockout Cell Line using CRISPR/Cas9
This protocol provides a general framework for creating a knockout cell line for the putative target of this compound.
-
Materials:
-
Wild-type cell line of interest (e.g., HEK293T, HeLa)
-
CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting the gene of interest
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin or other selection antibiotic
-
PCR primers for genotyping
-
Antibody against the target protein for Western blot analysis
-
-
Procedure:
-
Design and clone two gRNAs targeting an early exon of the gene of interest into a Cas9 expression vector.
-
Transfect the wild-type cells with the CRISPR/Cas9 plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Expand the surviving cells and isolate single-cell clones by limiting dilution in 96-well plates.
-
Once clones are expanded, screen for successful knockout by genotyping PCR to identify clones with insertions or deletions (indels) in the target gene.
-
Confirm the absence of the target protein in knockout clones by Western blot analysis.
-
2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on wild-type versus knockout cells.
-
Materials:
-
Wild-type and knockout cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed both wild-type and knockout cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
3. Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptotic proteins in response to treatment with this compound.
-
Materials:
-
Wild-type and knockout cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat wild-type and knockout cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation: Comparative Analysis of this compound Effects
The following tables provide a template for presenting the quantitative data from the proposed experiments, allowing for a clear comparison between wild-type and knockout models.
Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | This compound | Alternative Compound 1 | Alternative Compound 2 |
| Wild-Type | [Insert IC50 value] | [Insert IC50 value] | [Insert IC50 value] |
| Target KO | [Insert IC50 value] | [Insert IC50 value] | [Insert IC50 value] |
Table 2: Quantification of Apoptosis Marker Expression (Fold Change vs. Control)
| Protein | Wild-Type + this compound | Target KO + this compound |
| Cleaved Caspase-3 | [Insert fold change] | [Insert fold change] |
| Cleaved PARP | [Insert fold change] | [Insert fold change] |
| Bax/Bcl-2 Ratio | [Insert fold change] | [Insert fold change] |
Conclusion
The use of knockout models provides a rigorous and definitive approach to confirming the on-target effects of this compound. By systematically comparing the cellular responses in wild-type versus knockout systems, researchers can validate the primary mechanism of action and build a strong foundation for further preclinical and clinical development. The experimental protocols and data presentation formats outlined in this guide offer a standardized framework for conducting and reporting these critical validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 8. It's a knock-out: KO cell lines in assay development [abcam.com]
- 9. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stigmast-5-ene-3,7-dione" vs. other steroidal compounds in anti-inflammatory assays
A detailed analysis of the anti-inflammatory potential of Stigmast-5-ene-3,7-dione and related steroidal compounds, providing a comparative overview for researchers and drug development professionals.
In the quest for novel anti-inflammatory agents, natural steroidal compounds have emerged as a promising area of research. Among these, this compound, a phytosterol found in various medicinal plants, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the anti-inflammatory activity of this compound and its analogs against established steroidal drugs, supported by available experimental data.
Performance Comparison of Steroidal Compounds
The anti-inflammatory efficacy of steroidal compounds is typically evaluated through a variety of in vitro and in vivo assays. These assays measure the inhibition of key inflammatory mediators and pathways. Below is a summary of the available quantitative data comparing stigmastane-type steroids with conventional anti-inflammatory drugs. It is important to note that direct comparative data for this compound is limited; therefore, data from structurally similar stigmastane steroids are presented to infer its potential activity.
| Compound | Assay | Model | Key Parameter | Result | Comparator | Comparator Result | Reference |
| (24R)-5α-stigmast-3,6-dione | Egg Albumen-Induced Paw Edema | Rat | % Edema Inhibition (at 3h) | 50.9% | Prednisolone | 48.0% | |
| 5α-stigmast-23-ene-3,6-dione | Xylene-Induced Ear Edema | Mouse | - | Significantly higher than indomethacin and prednisolone | Indomethacin, Prednisolone | - | |
| Polyhydric stigmastane-type steroid (Vernonin M) | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | Inhibition of NO production | Notable | - | - | |
| Aqueous Extract of Vernonanthura patens (source of this compound) | Cyclooxygenase (COX) Inhibition | In vitro | IC₅₀ for COX-2 | - | - | Potential selectivity against COX-2 |
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections detail the methodologies for key anti-inflammatory assays cited in the comparison.
In Vivo Anti-Inflammatory Assays
1. Egg Albumen-Induced Paw Edema: This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle (control) is administered intraperitoneally (i.p.) or orally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, such as undiluted fresh egg albumen, is administered into the hind paw of the rat.
-
The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3 hours) after the injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
2. Xylene-Induced Ear Edema: This model is used to evaluate the topical anti-inflammatory effects of a compound.
-
Animal Model: Mice are commonly used for this assay.
-
Procedure:
-
A solution of xylene, an irritant, is applied to the inner surface of one ear of the mouse.
-
The test compound, dissolved in a suitable vehicle, is applied topically to the same ear, either before or after the xylene application.
-
The contralateral ear receives the vehicle only and serves as a control.
-
After a set period (e.g., 15-30 minutes), the mice are euthanized, and circular sections of both ears are punched out and weighed.
-
-
Data Analysis: The difference in weight between the treated and untreated ears is calculated, and the percentage inhibition of edema by the test compound is determined.
In Vitro Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production in Macrophages: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or primary peritoneal macrophages are typically used.
-
Procedure:
-
Macrophages are cultured in appropriate media and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage inhibition of nitrite production is calculated for each concentration of the test compound relative to the LPS-stimulated control.
2. Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators.
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The assay is typically performed in a multi-well plate format.
-
The test compound is pre-incubated with the COX enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX.
-
The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
A Head-to-Head Comparison of Stigmast-5-ene-3,7-dione with Known Kinase Inhibitors: A Proposed Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comprehensive guide and template for conducting a head-to-head comparison of "Stigmast-5-ene-3,7-dione" with known kinase inhibitors. To date, there is a notable absence of publicly available experimental data detailing the specific kinase inhibitory activity of this compound. The following sections outline the necessary experimental framework, propose suitable comparator compounds, and provide templates for data presentation and visualization to guide future research in this area.
Introduction
This compound is a phytosterol derivative that has been identified as a constituent of certain plants. While related stigmasterol compounds have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3] This guide proposes a systematic approach to evaluate the potential of this compound as a kinase inhibitor by comparing it with well-established drugs in the field.
An in silico study on a structurally related compound, stigmast-4-en-3,6-dione, suggested potential interaction with proto-oncogene tyrosine-protein kinase Src (c-Src) and cyclin-dependent kinases (CDKs), highlighting a plausible, yet unconfirmed, avenue for the anticancer activities of such phytosteroids.[4] This underscores the need for empirical validation and a broader screening approach.
Proposed Kinase Inhibitors for Comparison
To provide a robust comparative analysis, a panel of well-characterized kinase inhibitors targeting different kinase families implicated in cancer cell proliferation and survival is proposed.
| Compound | Primary Target(s) | Therapeutic Area | Rationale for Inclusion |
| Staurosporine | Broad-spectrum (non-specific) | Research Tool | A widely used positive control for kinase inhibition assays due to its high potency against a large number of kinases. |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer | A well-characterized, specific inhibitor of a key receptor tyrosine kinase involved in cell proliferation and survival. |
| Imatinib | BCR-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia, GIST | A paradigm of targeted therapy, inhibiting multiple tyrosine kinases. |
| Palbociclib | CDK4/6 | HR+ Breast Cancer | An inhibitor of cell cycle progression, relevant given the in silico prediction for a related compound. |
| Dasatinib | Multi-kinase (including Src family) | Leukemia | A potent inhibitor of the Src family of kinases, providing a direct comparison for the predicted target. |
Comparative Data on Kinase Inhibition (Template)
The following tables are templates for summarizing the quantitative data that would be generated from the proposed experimental protocols.
Table 1: In Vitro Kinase Inhibition Profile (IC50, µM)
| Kinase Target | This compound | Staurosporine | Gefitinib | Imatinib | Palbociclib | Dasatinib |
| EGFR | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| c-Src | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| CDK4 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| CDK6 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Abl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| c-Kit | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| PDGFRβ | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Cell-Based Assay Performance (EC50, µM)
| Cell Line | Assay Type | This compound | Gefitinib | Palbociclib | Dasatinib |
| A549 (NSCLC, EGFR wild-type) | Proliferation | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| HCC827 (NSCLC, EGFR exon 19 del) | Proliferation | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 (Breast Cancer, HR+) | Proliferation | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| K562 (CML) | Proliferation | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| A549 | EGFR Phosphorylation | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 | Rb Phosphorylation | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.[5]
Principle: The kinase reaction involves the transfer of a phosphate group from ATP to a substrate, producing ADP. The amount of ADP generated is then detected using a coupled enzymatic reaction that results in a fluorescent or luminescent signal.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO (vehicle control) to the wells of a microplate.
-
Kinase Reaction:
-
Add the purified kinase enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding a mixture of the specific kinase substrate and ATP. The final ATP concentration should be near the Km value for the kinase to accurately determine competitive inhibition.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Detection:
-
Stop the kinase reaction by adding a stop reagent.
-
Add an ADP detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
Incubate to allow the detection signal to develop.
-
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cell lines.
Principle: The viability of cells is measured using a metabolic indicator dye (e.g., resazurin or MTT), which is converted into a fluorescent or colored product by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours.
-
Viability Assessment:
-
Add the viability reagent (e.g., resazurin) to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a dose-response curve.
Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)
This assay measures the ability of a compound to inhibit a specific kinase within its native cellular environment by quantifying the phosphorylation of its downstream substrate.
Principle: Cells are treated with the inhibitor, and the levels of a specific phosphorylated protein are measured using phospho-specific antibodies.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with the compounds for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Detection (Western Blot):
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-EGFR) and a primary antibody for the total target protein as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflows.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for the in vitro kinase inhibition assay.
References
Replicating Published Findings on Stigmastane-Type Steroids: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Stigmast-5-ene-3,7-dione and its close derivatives, based on published scientific literature. Due to a notable lack of specific bioactivity data for this compound, this document focuses on its structurally related compounds, Stigmasta-5,22-dien-3,7-dione and various other stigmasterol derivatives, to offer a valuable reference for researchers investigating the therapeutic potential of this class of phytosterols. The data presented herein is intended to facilitate the replication of published findings and guide future research in this area.
Comparative Bioactivity Data
The following tables summarize the reported cytotoxic and immunomodulatory activities of stigmasterol and its derivatives.
Table 1: Comparative Cytotoxicity of Stigmasterol Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Assay | Activity Metric (EC50/IC50) in µM | Reference |
| Stigmasterol | MCF-7, HCC70, MCF-12A | Resazurin | > 250 | [1] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Resazurin | 21.92 | [1][2] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Resazurin | 22.94 | [3] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Resazurin | 16.82 | [1][3] |
| Stigmast-5-en-3-ol | HL-60 | Not Specified | 37.82 (µg/ml) | [4] |
| Stigmast-5-en-3-ol | MCF-7 | Not Specified | 45.17 (µg/ml) | [4] |
Table 2: Comparative Immunomodulatory Activity of Stigmasterol Derivatives
| Compound | Assay | Activity Metric (IC50) in µM | Control | Control IC50 (µM) | Reference |
| Stigmasta-5,22-dien-3,7-dione | Oxidative Burst (Whole Blood) | 15.6 ± 2.1 | Ibuprofen | 12.1 | [3] |
Experimental Protocols
Cytotoxicity Assessment using Resazurin Assay
This protocol is based on the methodology described for evaluating the cytotoxicity of stigmasterol derivatives against breast cancer cell lines.[1]
-
Cell Seeding: Plate cells (e.g., MCF-7, HCC70) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
Resazurin Staining: Following incubation, add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the metabolically active cells using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value, the concentration at which 50% of cell viability is inhibited, can be determined using a dose-response curve.
Immunomodulatory Activity Assessment via Oxidative Burst Assay
This protocol is a generalized representation of the method used to assess the immunomodulatory potential of compounds like Stigmasta-5,22-dien-3,7-dione.
-
Whole Blood Preparation: Obtain fresh human whole blood and dilute it with an appropriate buffer (e.g., HBSS).
-
Compound Incubation: Incubate the diluted whole blood with various concentrations of the test compound for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Induce oxidative burst by adding a stimulant (e.g., opsonized zymosan).
-
Signal Detection: Add a chemiluminescence probe (e.g., luminol) that will react with reactive oxygen species (ROS) produced during the oxidative burst.
-
Luminescence Measurement: Measure the chemiluminescence over time using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on the oxidative burst is calculated by comparing the luminescence signal of the treated samples to the untreated control. The IC50 value, the concentration at which 50% of the oxidative burst is inhibited, can then be determined.
Signaling Pathways and Mechanisms of Action
Stigmasterol and its derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and JAK/STAT pathways are two such critical pathways.[5]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Stigmasterol has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][6]
Caption: PI3K/Akt signaling pathway and potential inhibition by stigmasterol derivatives.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of genes involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is also implicated in various cancers. Stigmasterol has been shown to modulate this pathway.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Specificity of Stigmast-5-ene-3,7-dione and its Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Stigmast-5-ene-3,7-dione and its structural analogs. While specific molecular target validation for this compound remains elusive due to limited direct evidence, this document summarizes the existing data on its derivatives, comparing their cytotoxic and immunomodulatory effects with established drugs. Detailed experimental protocols and pathway diagrams are included to facilitate further investigation into this class of compounds.
Executive Summary
This compound belongs to a class of phytosteroids that have garnered interest for their potential therapeutic properties. While direct experimental data on the cytotoxic and immunomodulatory activities of this compound is scarce, studies on its close structural analogs suggest potential in these areas. This guide focuses on the observed biological effects of these related compounds, providing a framework for evaluating their potential and guiding future research. Notably, a screening of this compound against the NCI60 cancer cell panel showed no significant activity at a concentration of 10 μM.
Comparative Analysis of Cytotoxic Activity
Several derivatives of stigmasterol, a parent compound of this compound, have demonstrated cytotoxic effects against human breast cancer cell lines. The following table summarizes the available EC50 values for these compounds and compares them with standard chemotherapeutic agents.
| Compound | Cell Line | EC50/IC50 (µM) | Citation(s) |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | [1][2] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | [1][2] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | [1][2] |
| This compound | NCI60 Panel | > 10 | [3][4] |
| Doxorubicin | MCF-7 | 0.4 - 8.3 | [5][6][7][8] |
| Paclitaxel | HCC70 | ~0.08 |
Comparative Analysis of Immunomodulatory Activity
A close analog of this compound has been evaluated for its ability to modulate the oxidative burst in neutrophils, a key process in the inflammatory response. The table below compares its activity with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.
| Compound | Assay | IC50 (µM) | Citation(s) |
| Stigmasta-5,22-dien-3,7-dione | Oxidative Burst | 15.6 ± 2.1 | [4] |
| Ibuprofen | Oxidative Burst | 12.1 | [4] |
Signaling Pathways and Experimental Workflows
To aid in the design of future studies, the following diagrams illustrate the proposed apoptotic pathway for a related stigmastane derivative and the general workflows for key validation assays.
Caption: Proposed mitochondria-mediated apoptotic pathway.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: General workflow for a luminol-based oxidative burst assay.
Detailed Experimental Protocols
Cytotoxicity Assay (Resazurin-Based)
This protocol is adapted from a study on stigmasterol derivatives[1][2].
-
Cell Seeding: Seed MCF-7 or HCC70 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48 hours.
-
Resazurin Addition: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Oxidative Burst Assay (Luminol-Based Chemiluminescence)
This protocol is a general method for measuring the respiratory burst in neutrophils[1][5].
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method.
-
Assay Preparation: In a white 96-well plate, add isolated neutrophils, luminol (a chemiluminescent probe), and horseradish peroxidase (HRP).
-
Compound Incubation: Add the test compound or vehicle control (e.g., DMSO) to the wells and incubate for a short period.
-
Stimulation: Initiate the oxidative burst by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA).
-
Measurement: Immediately measure the chemiluminescence at regular intervals over a period of time (e.g., 30-60 minutes) using a luminometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the chemiluminescence signal. Determine the IC50 value by plotting the percentage of inhibition of the AUC against the log of the compound concentration.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Luminol-Based Oxidative Burst Assay [bio-protocol.org]
- 6. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stigmast-5-ene-3,7-dione Analogs: A Comparative Analysis of Cytotoxic Activity Against Breast Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of stigmasterol derivatives, structurally related to Stigmast-5-ene-3,7-dione, against a panel of human breast cancer cell lines. The data presented is based on available in vitro studies and aims to offer insights into the potential anticancer properties of this class of compounds.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of stigmasterol and its derivatives was evaluated against hormone receptor-positive (MCF-7) and triple-negative (HCC70) breast cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. The cytotoxicity was determined using the resazurin assay.[1][2][3][4]
| Compound | MCF-7 (EC50 in µM) | HCC70 (EC50 in µM) | Non-tumorigenic MCF-12A (EC50 in µM) |
| Stigmasterol | > 250 | > 250 | > 250 |
| Stigmasta-5,22-dien-3,7-dione | > 250 | > 250 | > 250 |
| Stigmasta-5-en-3,7-dion-22,23-diol | > 250 | > 250 | > 250 |
| 5,6-Epoxystigmast-22-en-3β-ol | 21.92 | > 250 | > 250 |
| Stigmastane-3β,5,6,22,23-pentol | 51.08 | 16.82 | > 250 |
| Stigmast-5-ene-3β,22,23-triol | 22.94 | 45.17 | > 250 |
Data sourced from a study by Dube et al. (2023).[1][2][3][4]
The results indicate that the parent compound, stigmasterol, and the two dione derivatives, Stigmasta-5,22-dien-3,7-dione and Stigmasta-5-en-3,7-dion-22,23-diol, did not exhibit significant cytotoxic activity against the tested breast cancer cell lines at concentrations up to 250 µM.[1][2][3][4] In contrast, other synthesized stigmasterol analogs demonstrated notable and, in some cases, selective cytotoxicity against the cancer cell lines.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of cytotoxic and apoptotic effects of novel compounds.
Cell Viability and Cytotoxicity Assay (Resazurin Assay)
This assay is a widely used method to quantify the number of viable cells in a sample. It utilizes the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.[5][6][7][8][9]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period (e.g., 72 hours).
-
Resazurin Addition: Following the incubation period, a resazurin solution is added to each well, and the plates are incubated for a further 1-4 hours at 37°C.[7]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis: The EC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[10][11]
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer, followed by the addition of Annexin V-FITC and PI. The mixture is incubated in the dark at room temperature for 5-20 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The FITC signal (Annexin V) is detected in the green fluorescence channel, and the PI signal is detected in the red fluorescence channel.[10]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by measuring the cellular DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[12][13][14][15]
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[13][15]
-
Staining: The fixed cells are treated with RNase to prevent the staining of RNA and then incubated with a PI staining solution.[12][13]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[12]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound against cancer cell lines.
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Mitochondria-Mediated Apoptosis Signaling Pathway
Stigmasterol and its derivatives have been shown to induce apoptosis through the intrinsic, or mitochondria-mediated, pathway.[16][17][18][19][20][21] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Simplified diagram of the mitochondria-mediated apoptosis pathway.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. tribioscience.com [tribioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. static.igem.org [static.igem.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advances in Stigmasterol on its anti-tumor effect and mechanism of action [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Stigmast-5-ene-3,7-dione: A Guide for Laboratory Professionals
Key Disposal Considerations:
Due to its classification as a chemical waste, Stigmast-5-ene-3,7-dione should not be disposed of in regular trash or flushed down the drain.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life. The biologically active nature of a closely related compound, stigmast-5-en-3-ol, which has shown antiproliferative effects on cancer cell lines, underscores the importance of cautious handling and disposal of similar steroidal compounds.[2]
All personnel handling this compound should be trained in hazardous waste management procedures and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate the waste at the source to prevent mixing with incompatible materials.[3] Waste should be categorized as solid or liquid chemical waste.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. The label should specify the solvent and the presence of the steroidal compound.
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other components in the waste stream.[3]
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste storage.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional procedures for waste pickup, including completing any necessary waste manifests or disposal request forms.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for related compounds and general disposal principles.
| Parameter | Value/Information | Source |
| Chemical Class | Steroidal Ketone | N/A |
| Recommended PPE | Safety glasses, gloves, lab coat | General Lab Safety |
| Disposal Method | Incineration or chemical treatment by a licensed facility | [1] |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, strong bases | General Chemical Safety |
| Container Type | Labeled, sealed, leak-proof hazardous waste container | [3][4] |
Experimental Protocols
As this document provides disposal guidance, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional safety protocols when handling this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 2. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for Stigmast-5-ene-3,7-dione
Disclaimer: No specific Safety Data Sheet (SDS) for Stigmast-5-ene-3,7-dione was located. The following guidance is based on best practices for handling potent pharmacologically active steroidal compounds. Researchers should always conduct a risk assessment and consult with their institution's safety office before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the steroidal nature of this compound, it should be handled as a potent pharmacologically active material. The following table summarizes the recommended PPE to minimize exposure.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile or other impervious gloves. | To prevent skin contact with the compound. When working with the compound in a solvent, ensure gloves are resistant to that solvent. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from dust particles or splashes. An emergency eyewash station should be readily available. |
| Lab Coat | Disposable lab coat with long sleeves and tight cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders outside of a containment system. | To prevent inhalation of dust. The choice of respirator should be based on a risk assessment of the specific procedures. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of powdered this compound should occur in a certified chemical fume hood, a biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Containment: Use containment devices and strategies to reduce the risk of spills and aerosol generation.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weigh the compound in a ventilated enclosure. Use a dedicated spatula and weighing vessel.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Cleaning: After handling, decontaminate all surfaces with a suitable cleaning agent.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
Contaminated materials and waste must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. This includes contaminated gloves, lab coats, and absorbent paper. |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of safety controls for handling potent compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
